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  • Product: 2-Fluoro-2-methylpropane-1,3-diol
  • CAS: 1639042-83-3

Core Science & Biosynthesis

Foundational

2-Fluoro-2-methylpropane-1,3-diol CAS number 1639042-83-3

An In-Depth Technical Guide to 2-Fluoro-2-methylpropane-1,3-diol (CAS: 1639042-83-3) for Advanced Drug Development Authored by a Senior Application Scientist Foreword: The Strategic Value of Fluorinated Building Blocks I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-2-methylpropane-1,3-diol (CAS: 1639042-83-3) for Advanced Drug Development

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of a promising, yet under-documented building block: 2-Fluoro-2-methylpropane-1,3-diol. Given the scarcity of published data, this document leverages expert knowledge of organofluorine chemistry to propose a viable synthetic route, predict analytical characterization data, and explore its potential applications for researchers, scientists, and drug development professionals.

Core Compound Analysis: 2-Fluoro-2-methylpropane-1,3-diol

2-Fluoro-2-methylpropane-1,3-diol is a unique aliphatic diol featuring a quaternary carbon center substituted with a fluorine atom, a methyl group, and two hydroxymethyl groups. This combination of functionalities makes it an intriguing building block for introducing a polar, fluorinated motif into drug scaffolds.

Physicochemical and Predicted Properties

A summary of the known and predicted properties of 2-Fluoro-2-methylpropane-1,3-diol is presented below.

PropertyValueSource
CAS Number 1639042-83-3Commercial Suppliers
Molecular Formula C₄H₉FO₂Calculated
Molecular Weight 108.11 g/mol Calculated
Appearance Colorless liquid (predicted)Analogy to similar diols
Boiling Point ~180-200 °C (predicted)Analogy to similar diols
Density ~1.1 - 1.2 g/cm³ (predicted)Analogy to similar diols
Solubility Soluble in water, methanol, ethanol (predicted)Presence of two hydroxyl groups
pKa ~14-15 (hydroxyl protons, predicted)Analogy to similar diols

Proposed Synthesis Pathway

Due to the absence of a detailed published synthetic procedure for 2-Fluoro-2-methylpropane-1,3-diol, a plausible and efficient multi-step synthesis is proposed here, starting from the readily available diethyl malonate. This pathway is designed based on well-established transformations in organic synthesis.

Synthetic Workflow Diagram

Synthesis_Workflow A Diethyl Malonate B Diethyl Methylmalonate A->B  1. NaH, THF  2. CH₃I C Diethyl 2-Fluoro-2-methylmalonate B->C  1. NaH, THF  2. Selectfluor® D 2-Fluoro-2-methylpropane-1,3-diol C->D  LiAlH₄, THF  (or BH₃·THF)

Caption: Proposed synthetic route to 2-Fluoro-2-methylpropane-1,3-diol.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on established chemical principles. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of Diethyl Methylmalonate
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 eq.) and anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

  • Deprotonation: Diethyl malonate (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is then stirred for an additional 30 minutes at 0 °C, allowing for the complete formation of the enolate.

  • Alkylation: Methyl iodide (CH₃I, 1.1 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield diethyl methylmalonate.

Causality Explanation: Sodium hydride, a strong base, is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with methyl iodide to introduce the methyl group.

Step 2: Synthesis of Diethyl 2-Fluoro-2-methylmalonate
  • Reaction Setup: A dry, three-necked round-bottom flask is charged with a 60% dispersion of NaH (1.1 eq.) in anhydrous THF and cooled to 0 °C.

  • Deprotonation: Diethyl methylmalonate (1.0 eq.) dissolved in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Electrophilic Fluorination: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), 1.1 eq.) is added portion-wise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford diethyl 2-fluoro-2-methylmalonate.

Causality Explanation: Similar to the first step, an enolate is formed. Selectfluor® is a widely used electrophilic fluorinating agent that delivers a fluorine cation (F⁺) to the electron-rich enolate, installing the fluorine atom at the α-position.

Step 3: Synthesis of 2-Fluoro-2-methylpropane-1,3-diol
  • Reaction Setup: A dry, three-necked round-bottom flask is charged with lithium aluminum hydride (LiAlH₄, 2.5 eq.) and anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C.

  • Reduction: Diethyl 2-fluoro-2-methylmalonate (1.0 eq.) dissolved in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • Workup and Purification: The reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup). The resulting white precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure to yield 2-Fluoro-2-methylpropane-1,3-diol.

Causality Explanation: Lithium aluminum hydride is a powerful reducing agent that reduces the two ester functional groups to their corresponding primary alcohols, yielding the desired diol.[1] The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.

Analytical Characterization Profile (Predicted)

The following table summarizes the predicted spectroscopic data for 2-Fluoro-2-methylpropane-1,3-diol, which are crucial for its identification and purity assessment.

TechniquePredicted Data
¹H NMR δ (ppm): ~3.7 (d, J ≈ 20 Hz, 4H, CH₂OH), ~2.5 (br s, 2H, OH), ~1.2 (d, J ≈ 20 Hz, 3H, CH₃)
¹³C NMR δ (ppm): ~95 (d, J ≈ 180 Hz, C-F), ~65 (d, J ≈ 25 Hz, CH₂OH), ~20 (d, J ≈ 25 Hz, CH₃)
¹⁹F NMR δ (ppm): ~ -150 to -180 (m, relative to CFCl₃)
IR (neat) ν (cm⁻¹): ~3350 (br, O-H stretch), ~2950 (C-H stretch), ~1050 (C-F stretch), ~1040 (C-O stretch)
Mass Spec (EI) m/z: 108 (M⁺), 91 (M⁺ - OH), 77 (M⁺ - CH₂OH), 47 (M⁺ - CH₂OH, CH₂OH, H)
Interpretation of Spectroscopic Data
  • ¹H NMR: The two CH₂ groups are diastereotopic due to the chiral center created by the fluorine atom, but may appear as a simple doublet due to coupling with the fluorine. The methyl group will also show coupling to the fluorine. The hydroxyl protons are typically broad and may exchange with D₂O.

  • ¹³C NMR: The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The adjacent carbons will show smaller two-bond coupling constants (²JCF).

  • ¹⁹F NMR: The fluorine nucleus will be coupled to the four protons of the two CH₂ groups and the three protons of the methyl group, resulting in a complex multiplet. Proton decoupling would simplify this to a singlet.[2]

  • IR Spectroscopy: The broad O-H stretch is characteristic of an alcohol. The C-F stretch is also a key diagnostic peak.

  • Mass Spectrometry: The molecular ion peak may be observed, along with characteristic fragmentation patterns involving the loss of hydroxyl and hydroxymethyl groups.

Potential Applications in Drug Development

While specific applications of 2-Fluoro-2-methylpropane-1,3-diol are not yet widely reported, its structure suggests significant potential as a building block in medicinal chemistry.

Rationale for Use in Drug Design

The introduction of a gem-difluoroalkyl group can have several beneficial effects on a drug candidate's profile:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This can lead to an increased half-life and improved bioavailability of a drug.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility and cell permeability.

  • Conformational Control: The fluorine atom can influence the conformational preferences of a molecule through steric and electronic effects, potentially leading to a more favorable binding conformation with its biological target.

  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3]

Conceptual Application Workflow

2-Fluoro-2-methylpropane-1,3-diol can be used to introduce a polar, fluorinated side chain or to replace a non-fluorinated diol moiety in an existing drug scaffold.

Application_Workflow A Existing Drug Scaffold with Diol Moiety C Modified Drug Scaffold with Fluorinated Diol Moiety A->C Synthetic Modification B 2-Fluoro-2-methylpropane-1,3-diol (Building Block) B->C D Improved Pharmacokinetic and Pharmacodynamic Properties C->D Potential Outcome

Caption: Conceptual workflow for incorporating the fluorinated diol into a drug scaffold.

For example, the diol can be derivatized to form a cyclic acetal or ketal, which can then be incorporated into a larger molecule. The primary hydroxyl groups can also be selectively functionalized to act as linkers to other parts of a drug molecule.

Safe Handling and Storage

  • Handling: As with all chemicals, 2-Fluoro-2-methylpropane-1,3-diol should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054.
  • Rozen, S., Hagooly, A., & Harduf, R. (2001). α-Fluorination of Esters and Amides with Acetyl Hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468.
  • Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: precursors for the synthesis of fluorinated compounds. Tetrahedron, 48(2), 189-275.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Li, L., et al. (2013). Synthesis of gem-difluoroalkenes and their derivatives.
  • Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance.
  • Furuya, T., Kuttan, A., & Ritter, T. (2008). Carbon−Fluorine Bond Formation. Journal of the American Chemical Society, 130(48), 16344–16355.
  • YouTube. (2020, December 2). Reduction of carboxylic acids and esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

Sources

Exploratory

2-Fluoro-2-methylpropane-1,3-diol: Technical Guide & Historical Analysis

Executive Summary 2-Fluoro-2-methylpropane-1,3-diol (CAS: 1639042-83-3) is a specialized fluorinated aliphatic diol that has emerged as a critical building block in modern medicinal chemistry, particularly in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-2-methylpropane-1,3-diol (CAS: 1639042-83-3) is a specialized fluorinated aliphatic diol that has emerged as a critical building block in modern medicinal chemistry, particularly in the development of Selective Estrogen Receptor Degraders (SERDs) and modulators.[1][2][3][4] Unlike generic solvents or simple reagents, this compound serves as a "metabolic blocker" and structural scaffold, leveraging the unique electronic and steric properties of the geminal fluoro-methyl motif to enhance the pharmacokinetic profiles of drug candidates.

This guide details the discovery, synthetic evolution, and application of 2-Fluoro-2-methylpropane-1,3-diol, providing researchers with a self-validating protocol for its preparation and use.

Part 1: Discovery & Historical Context

The "Fluorine Effect" and Neopentyl Isosteres

The history of 2-Fluoro-2-methylpropane-1,3-diol is inextricably linked to the "Fluorine Renaissance" in drug discovery during the early 21st century. While fluorinated malonates were explored in academic settings in the late 20th century, this specific diol gained prominence around 2014-2015 .

It was identified as a strategic intermediate in patent filings by major biopharmaceutical entities (e.g., Genentech, Arachne Therapeutics) targeting the Estrogen Receptor alpha (ERα) . The drive was to create novel tetrahydro-pyrido[3,4-b]indole derivatives that could overcome resistance mechanisms in breast cancer treatment.

Why this specific structure? Medicinal chemists often employ the neopentyl glycol motif (2,2-dimethylpropane-1,3-diol) to improve stability. However, the gem-dimethyl group can still be susceptible to metabolic oxidation or may not provide the precise dipole moment required for binding affinity. Replacing one methyl group with a fluorine atom (or introducing fluorine into the scaffold) achieves two goals:

  • Metabolic Blocking: The C-F bond is metabolically inert and prevents hydroxylation at the 2-position.

  • Electronic Tuning: The electronegativity of fluorine lowers the pKa of adjacent functional groups and alters the lipophilicity (LogP) of the final drug molecule.

Timeline of Prominence[4]
  • Pre-2010: Academic exploration of electrophilic fluorination of malonates. The diol exists as a theoretical or rarely isolated intermediate.

  • 2014-2015: First major appearance in patent literature (e.g., WO2016097072, US 9,980,947) as a key linker for ER modulators.

  • 2016-Present: Establishment as a commercially available building block for "Fragment-Based Drug Design" (FBDD).

Part 2: Technical Synthesis & Methodology

The synthesis of 2-Fluoro-2-methylpropane-1,3-diol is a two-step process requiring strict control of moisture and temperature. The standard industrial route involves the electrophilic fluorination of a malonate ester followed by exhaustive reduction.

Reaction Scheme

Synthesis SM Dimethyl 2-methylmalonate (Starting Material) Step1 Step 1: Electrophilic Fluorination (NaH, NFSI, THF, 0°C) SM->Step1 Int Dimethyl 2-fluoro-2-methylmalonate (Intermediate) Step1->Int Step2 Step 2: Reduction (LiAlH4, THF, 0°C -> RT) Int->Step2 Prod 2-Fluoro-2-methylpropane-1,3-diol (Final Product) Step2->Prod

Figure 1: Synthetic pathway from dimethyl 2-methylmalonate to the target diol.

Protocol 1: Electrophilic Fluorination

Objective: Introduce the fluorine atom at the alpha-carbon.

  • Reagents:

    • Dimethyl 2-methylmalonate (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.15 eq)

    • N-Fluorobenzenesulfonimide (NFSI) (1.05 eq)[5]

    • Solvent: Anhydrous THF

  • Procedure:

    • Activation: In a flame-dried flask under N2, suspend NaH in anhydrous THF at 0°C.

    • Deprotonation: Add Dimethyl 2-methylmalonate dropwise. The evolution of H2 gas will occur. Stir for 30 minutes to ensure complete enolate formation.

    • Fluorination: Add NFSI (dissolved in THF) dropwise to the enolate solution at 0°C.

    • Workup: Quench with saturated NH4Cl. Extract with EtOAc. The intermediate, Dimethyl 2-fluoro-2-methylmalonate , is often used directly or purified via distillation.

Protocol 2: Exhaustive Reduction

Objective: Convert the diester to the diol.

  • Reagents:

    • Dimethyl 2-fluoro-2-methylmalonate (Intermediate)[4][5][6][7]

    • Lithium Aluminum Hydride (LiAlH4) (2.5 - 3.0 eq)

    • Solvent: Anhydrous THF

  • Procedure:

    • Setup: Place LiAlH4 solution (1M in THF) in a dry flask under N2 at 0°C.

    • Addition: Add the fluorinated malonate intermediate dropwise. Caution: Exothermic reaction.

    • Reduction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Fieser Quench: Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

    • Isolation: Filter the aluminum salts through Celite. Concentrate the filtrate to yield 2-Fluoro-2-methylpropane-1,3-diol .

Key Physical Properties[3][4]
PropertyValueNote
Molecular Formula C4H9FO2
Molecular Weight 108.11 g/mol
Appearance Colorless to pale yellow liquidViscous due to H-bonding
Boiling Point ~217°C (Predicted)High BP due to diol functionality
Density 1.137 g/cm³Denser than non-fluorinated analog
LogP -0.67Hydrophilic
Solubility DMSO, Methanol, THFPoor solubility in non-polar solvents

Part 3: Applications in Drug Discovery

The primary utility of 2-Fluoro-2-methylpropane-1,3-diol is as a linker in PROTACs (Proteolysis Targeting Chimeras) and SERDs .

Mechanism of Action in SERDs

In the context of Estrogen Receptor modulators (e.g., GDC-0810 analogs), the diol is cyclized or extended to form side chains that protrude into the ligand-binding domain (LBD) of the receptor.

  • Conformational Lock: The fluorine atom introduces a "gauche effect," biasing the conformation of the alkyl chain. This reduces the entropic penalty of binding to the receptor.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol). By placing fluorine at the branching point, the molecule resists oxidative dealkylation by Cytochrome P450 enzymes.

Application Diol 2-Fluoro-2-methylpropane-1,3-diol Linker Fluorinated Linker Synthesis (Cyclization/Extension) Diol->Linker Used as Raw Material Drug Tetrahydro-pyrido[3,4-b]indole (SERD Candidate) Linker->Drug Incorporated into Scaffold Effect Result: 1. Increased Metabolic Stability 2. Enhanced Receptor Affinity Drug->Effect In Vivo Performance

Figure 2: Logic flow of the diol's application in pharmaceutical development.

References

  • Genentech, Inc. (2018). Tetrahydro-pyrido[3,4-b]indole estrogen receptor modulators and uses thereof. US Patent 9,980,947 B2. Link

  • Arachne Therapeutics. (2018). Chemical compounds (Indazole compounds). US Patent 10,131,663 B2. Link

  • Advanced ChemBlocks. (2024). Product Analysis: 2-fluoro-2-methylpropane-1,3-diol. Link

  • CymitQuimica. (2024). Technical Data Sheet: CAS 1639042-83-3. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Foundational

molecular structure and bonding in 2-Fluoro-2-methylpropane-1,3-diol

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Fluoro-2-methylpropane-1,3-diol For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Fluoro-2-methylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-2-methylpropane-1,3-diol, a structurally simple yet intriguing molecule, serves as an exemplary case study for the complex interplay of steric and electronic effects that govern molecular conformation and bonding. This guide provides a comprehensive analysis of its three-dimensional structure, conformational landscape, and the nuanced intramolecular forces at play. We delve into the stereoelectronic implications of the fluorine substituent, particularly its role in establishing intramolecular hydrogen bonds and influencing conformational preferences through effects such as the gauche effect. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a holistic understanding of this fluorinated diol.

Molecular Identity and Physicochemical Properties

2-Fluoro-2-methylpropane-1,3-diol (CAS: 1639042-83-3) is a fluorinated aliphatic diol.[1][2] The presence of a fluorine atom, a methyl group, and two hydroxymethyl groups on a quaternary carbon center creates a unique stereoelectronic environment. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 2-fluoro-2-methylpropane-1,3-diol[1][2]
CAS Number 1639042-83-3[1][2]
Molecular Formula C₄H₉FO₂[1][2]
Molecular Weight 108.11 g/mol [1][2]
Physical State Liquid[1]
Boiling Point 217.4°C[1]
Relative Density 1.137[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

The Conformational Landscape: A Play of Non-Covalent Interactions

The rotational freedom around the C2-C1 and C2-C3 bonds dictates the conformational possibilities of the molecule. Unlike simple alkanes, the conformational energy landscape of 2-Fluoro-2-methylpropane-1,3-diol is not governed by sterics alone. A delicate balance of hyperconjugation, electrostatic interactions, and intramolecular hydrogen bonding determines the most stable conformers.

Intramolecular Hydrogen Bonding: The Dominant Stabilizing Force

The primary structural feature of 2-Fluoro-2-methylpropane-1,3-diol is the potential for intramolecular hydrogen bonds (IMHBs). Given the proximity of the two hydroxyl groups and the fluorine atom, several types of IMHBs are conceivable:

  • O-H···O Hydrogen Bond: A classic interaction where one hydroxyl group acts as the hydrogen bond donor and the other as the acceptor, forming a six-membered ring-like structure.

  • O-H···F Hydrogen Bond: A more debated but increasingly recognized interaction where the hydroxyl group donates its proton to the fluorine atom.[3] Studies on acyclic saturated γ-fluorohydrins have provided definitive evidence for the existence of such bonds, even in flexible systems.[4]

The formation of these IMHBs significantly restricts the conformational freedom of the molecule, favoring conformations that bring the participating groups into close proximity. The O-H···O interaction is generally stronger and more geometrically favorable in 1,3-diols, leading to a pseudo-chair conformation that minimizes steric strain and maximizes hydrogen bond strength.[5] However, the O-H···F interaction also plays a crucial role in stabilizing specific rotamers.

cluster_0 Intramolecular Hydrogen Bonding cluster_1 O-H···O Interaction cluster_2 O-H···F Interaction mol C(CH₃)(F)(CH₂OH)(CH₂OH) cluster_1 cluster_1 mol->cluster_1 cluster_2 cluster_2 mol->cluster_2 img_oho caption_oho Forms a stable six-membered ring img_ohf caption_ohf Stabilizes specific rotamers

Caption: Key intramolecular hydrogen bonds in 2-Fluoro-2-methylpropane-1,3-diol.

The Gauche Effect and Hyperconjugation

When viewing the molecule down the C2-C1 or C2-C3 bonds, the relationship between the fluorine atom and the distal hydroxyl group becomes significant. The gauche effect is a phenomenon where a conformation with adjacent electronegative substituents having a dihedral angle of approximately 60° (gauche) is more stable than the anti conformation (180°).[6]

This effect is primarily explained by hyperconjugation.[6] In the gauche conformer, the σ bonding orbital of a C-H bond on C1 can effectively donate electron density into the low-lying σ* antibonding orbital of the adjacent C2-F bond. This orbital overlap is stabilizing and is maximized in the gauche arrangement.[6][7] While Pauli repulsion between the electron clouds of the fluorine and oxygen atoms disfavors the gauche arrangement, the stabilizing hyperconjugative interaction often dominates for highly electronegative atoms like fluorine.[8][9]

cluster_newman Newman Projections (View down C2-C1 bond) cluster_anti_diagram cluster_gauche_diagram node_anti Anti Conformation node_gauche Gauche Conformation anti_label Dihedral Angle ≈ 180° Sterically favored No hyperconjugation gauche_label Dihedral Angle ≈ 60° Stabilized by σ(C-H) -> σ*(C-F) hyperconjugation

Caption: Anti vs. Gauche conformations highlighting the role of hyperconjugation.

Methodologies for Structural Elucidation

A combination of spectroscopic and computational techniques is required to fully characterize the molecular structure and bonding of 2-Fluoro-2-methylpropane-1,3-diol.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-state structure and dynamics of this molecule.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a ~5-10 mg sample of 2-Fluoro-2-methylpropane-1,3-diol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence hydrogen bonding and conformational equilibria.[10]

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the chemical environment of the protons. The chemical shifts of the -OH protons are particularly sensitive to hydrogen bonding.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. This will confirm the presence of the C-F bond and provide information about its electronic environment.

  • ¹³C NMR: Identify the chemical shifts of the four unique carbon atoms.

  • 2D Correlation Spectroscopy (COSY & HSQC): Use COSY to establish proton-proton coupling networks and HSQC to correlate protons with their directly attached carbons. This allows for unambiguous assignment of all signals.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is crucial for conformational analysis. NOESY detects through-space interactions between protons that are close to each other (< 5 Å). The presence and intensity of cross-peaks between, for example, the methyl protons and the hydroxymethyl protons can validate specific folded conformations.[11]

  • J-Coupling Analysis: Measure the through-bond scalar couplings (J-couplings), particularly ³J(H,H) and the long-range J(H,F) and J(C,F) couplings. These values are dependent on dihedral angles and can be used to quantify the populations of different conformers.[12] The detection of a through-hydrogen-bond coupling (h¹J(O-H···F)) would provide direct evidence of the O-H···F interaction.[4]

Computational Chemistry Workflow

Theoretical calculations provide indispensable insights into the energetics and geometries of different conformers, complementing the experimental data.

G start Initial Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conf_search->dft_opt Identify low-energy conformers freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) dft_opt->freq_calc nmr_calc NMR Parameter Calculation (Chemical shifts, J-couplings) dft_opt->nmr_calc nbo_qtaim Bonding Analysis (NBO for hyperconjugation, QTAIM for H-bonds) freq_calc->nbo_qtaim compare Compare with Experimental Data nmr_calc->compare nbo_qtaim->compare

Caption: A typical computational workflow for analyzing molecular structure and bonding.

Causality in the Workflow:

  • Conformational Search: A broad search is first performed using computationally inexpensive methods to ensure all plausible conformations are identified.

  • DFT Optimization: High-level Density Functional Theory (DFT) is then used to accurately calculate the geometry and relative energies of the most promising conformers.[13] This step is crucial for determining the most stable structures.

  • Frequency Calculation: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum.

  • NMR Calculation: Calculating NMR parameters allows for a direct comparison between theoretical structures and experimental data, helping to validate the computational model.[12]

  • Bonding Analysis: Advanced analyses like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to quantify the underlying electronic interactions, such as hyperconjugation and hydrogen bonds, providing a causal explanation for the observed conformational preferences.[3]

Summary and Implications for Drug Development

The molecular structure of 2-Fluoro-2-methylpropane-1,3-diol is dictated by a sophisticated interplay of non-covalent interactions.

  • Dominant Conformation: The molecule is expected to predominantly adopt a folded conformation stabilized by a strong intramolecular O-H···O hydrogen bond, creating a six-membered pseudo-ring.

  • Fluorine's Role: The fluorine atom influences this landscape in two key ways:

    • It participates in weaker, but structurally significant, O-H···F hydrogen bonds.

    • It promotes gauche conformations through stabilizing σ(C-H) → σ*(C-F) hyperconjugative interactions.

For drug development professionals, understanding these principles is paramount. The conformational rigidity imposed by these interactions reduces the entropic penalty upon binding to a biological target. Furthermore, the strategic placement of the fluorine atom can create specific electrostatic potential surfaces and serve as a weak hydrogen bond acceptor, fine-tuning the molecule's interaction with a protein binding pocket. By controlling the conformation through such subtle electronic effects, medicinal chemists can pre-organize a molecule for optimal receptor binding, enhancing potency and selectivity.

References

  • Vertex AI Search. (n.d.).
  • MDPI. (2022, June 28). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved February 3, 2026, from [Link]

  • NIST. (n.d.). Propane, 2-fluoro-2-methyl-. NIST WebBook. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular Hydrogen Bond Interaction in Selected Diols. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2024, April 20). Impact of Fluorination on the Anodic Performance of Disodium Terephthalate: An Experimental and Computational Study. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • PubMed Central. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2024, June 29). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. Retrieved February 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Gauche effect. Retrieved February 3, 2026, from [Link]

  • arXiv. (2025, January 21). Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). The Gauche Effect in XCH2CH2X Revisited. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Chemistry Stack Exchange. (2015, October 15). How can the gauche-effect be explained?. Retrieved February 3, 2026, from [Link]

  • Radboud Repository. (n.d.). The Gauche Effect in XCH2CH2X Revisited. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2023, November 19). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023, November 24). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (2015, October 23). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved February 3, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Fluoro-2-methylpropane-1,3-diol in the Synthesis of Advanced Fluorinated Polymers

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of fluorine into polymer backbones imparts a unique and highly desirable set of properties, including enhanced thermal stability,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into polymer backbones imparts a unique and highly desirable set of properties, including enhanced thermal stability, chemical inertness, and hydrophobicity.[1] 2-Fluoro-2-methylpropane-1,3-diol emerges as a critical building block in the synthesis of novel fluorinated polymers. Its structure, featuring a fluorine atom and a methyl group on the same tertiary carbon, offers a unique combination of steric hindrance and electronic effects that can be exploited to fine-tune polymer properties. This guide provides a comprehensive overview of the application of 2-Fluoro-2-methylpropane-1,3-diol in the synthesis of fluorinated polyesters and polyurethanes, complete with detailed experimental protocols and an exploration of the resulting polymer characteristics.

Introduction: The Significance of Fluorinated Diols in Polymer Science

Fluorinated polymers are a class of materials renowned for their exceptional performance characteristics, which are directly attributable to the unique properties of the carbon-fluorine bond.[2] These polymers find extensive use in demanding applications, from high-performance coatings and sealants to advanced biomedical devices.[2] The synthesis of these materials can be broadly categorized into two approaches: the polymerization of fluorine-containing monomers or the chemical modification of non-fluorinated polymers.[1] The use of fluorinated monomers, such as 2-Fluoro-2-methylpropane-1,3-diol, allows for precise control over the fluorine content and distribution within the polymer chain, thereby enabling the tailoring of material properties.

2-Fluoro-2-methylpropane-1,3-diol is a bifunctional monomer poised for step-growth polymerization. Its two primary hydroxyl groups readily react with complementary functional groups, such as carboxylic acids (or their derivatives) and isocyanates, to form polyesters and polyurethanes, respectively. The presence of the fluorine atom is anticipated to bestow the resulting polymers with:

  • Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal resistance of the polymer.[2]

  • Increased Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains leads to surfaces that repel water and oils.[2][3]

  • Improved Chemical Resistance: The shielding effect of the fluorine atom protects the polymer backbone from chemical attack.[1]

  • Unique Solubility Profiles: The introduction of fluorine can alter the solubility of the polymer in various organic solvents.

This document will serve as a technical guide for researchers looking to leverage the unique properties of 2-Fluoro-2-methylpropane-1,3-diol in their polymer synthesis endeavors.

Monomer Profile: 2-Fluoro-2-methylpropane-1,3-diol

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValue
Chemical Formula C4H9FO2
Molecular Weight 108.11 g/mol
Appearance (Predicted) Colorless liquid or low melting solid
Boiling Point (Predicted) Higher than its non-fluorinated analog (212 °C for 2-methyl-1,3-propanediol)
Solubility Expected to be soluble in a range of polar organic solvents
Functional Groups Two primary hydroxyl (-OH) groups

Synthesis of Fluorinated Polyesters via Polycondensation

The reaction of a diol with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester) via polycondensation yields a polyester.[4] This is a well-established method for polymer synthesis and can be readily adapted for 2-Fluoro-2-methylpropane-1,3-diol.[5][6]

Rationale and Mechanistic Insight

The polycondensation reaction is a type of step-growth polymerization where monomers react to form dimers, then trimers, and so on, with the elimination of a small molecule, typically water.[7][8] The reaction is generally catalyzed by an acid. The presence of the electron-withdrawing fluorine atom in 2-Fluoro-2-methylpropane-1,3-diol may slightly reduce the nucleophilicity of the hydroxyl groups. Therefore, reaction conditions may need to be optimized to achieve high molecular weight polymers.

G cluster_reactants Reactants cluster_process Process cluster_products Products Diol 2-Fluoro-2-methylpropane-1,3-diol (HO-R'-OH) Polycondensation Polycondensation (+ Catalyst, Heat, -H2O) Diol->Polycondensation Diacid Dicarboxylic Acid (HOOC-R''-COOH) Diacid->Polycondensation Polyester Fluorinated Polyester [-O-R'-O-CO-R''-CO-]n Polycondensation->Polyester Water Water (Byproduct) Polycondensation->Water

Figure 1: Polycondensation of 2-Fluoro-2-methylpropane-1,3-diol.

Experimental Protocol: Synthesis of a Fluorinated Polyester

This protocol describes the synthesis of a polyester from 2-Fluoro-2-methylpropane-1,3-diol and adipoyl chloride.

Materials:

  • 2-Fluoro-2-methylpropane-1,3-diol

  • Adipoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen.

  • Monomer Dissolution: In the flask, dissolve 2-Fluoro-2-methylpropane-1,3-diol (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous DCM.

  • Addition of Diacyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of adipoyl chloride (1.0 eq) in anhydrous DCM to the stirred diol solution via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Polymer Precipitation and Purification: Pour the viscous reaction mixture into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Washing: Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride.

  • Drying: Dry the resulting fluorinated polyester in a vacuum oven at 50 °C until a constant weight is achieved.

Expected Properties and Characterization

The resulting fluorinated polyester is expected to exhibit increased thermal stability and hydrophobicity compared to its non-fluorinated counterpart.

Characterization TechniqueExpected Observations
FTIR Spectroscopy Presence of a strong ester carbonyl (C=O) peak (~1735 cm⁻¹), C-F stretching vibrations, and the absence of the broad -OH peak from the diol.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Signals corresponding to the polymer backbone, confirming the structure. ¹⁹F NMR will show a characteristic peak for the fluorine atom.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and melting temperature (Tm), which are expected to be influenced by the fluorine substitution.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability, with the onset of decomposition expected at a higher temperature than the non-fluorinated analog.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Contact Angle Goniometry Measurement of the water contact angle on a film of the polymer to quantify its hydrophobicity. An increased contact angle is expected.[3]

Synthesis of Fluorinated Polyurethanes

Polyurethanes are synthesized through the polyaddition reaction of a diol and a diisocyanate.[2][9] This reaction is highly efficient and does not produce a byproduct. The incorporation of fluorinated diols like 2-Fluoro-2-methylpropane-1,3-diol is a common strategy to produce fluorinated polyurethanes (FPUs).[2][10]

Rationale and Mechanistic Insight

The synthesis of polyurethanes involves the nucleophilic attack of the hydroxyl group of the diol on the electrophilic carbon of the isocyanate group.[2] This reaction is often catalyzed by a tin-based catalyst, such as dibutyltin dilaurate (DBTDL). The resulting urethane linkage (-NH-COO-) forms the backbone of the polymer.

G cluster_reactants Reactants cluster_process Process cluster_product Product Diol 2-Fluoro-2-methylpropane-1,3-diol (HO-R'-OH) Polyaddition Polyaddition (+ Catalyst, Heat) Diol->Polyaddition Diisocyanate Diisocyanate (OCN-R''-NCO) Diisocyanate->Polyaddition Polyurethane Fluorinated Polyurethane [-O-R'-O-CO-NH-R''-NH-CO-]n Polyaddition->Polyurethane

Figure 2: Polyaddition reaction for fluorinated polyurethane synthesis.

Experimental Protocol: Synthesis of a Fluorinated Polyurethane

This protocol outlines the synthesis of a fluorinated polyurethane from 2-Fluoro-2-methylpropane-1,3-diol and isophorone diisocyanate (IPDI).

Materials:

  • 2-Fluoro-2-methylpropane-1,3-diol

  • Isophorone diisocyanate (IPDI)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Drying of Diol: Dry the 2-Fluoro-2-methylpropane-1,3-diol under vacuum at 60 °C for 4 hours prior to use.

  • Reaction Setup: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add the dried 2-Fluoro-2-methylpropane-1,3-diol (1.0 eq) and anhydrous THF.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the diol solution.

  • Addition of Diisocyanate: Heat the mixture to 65 °C. Slowly add IPDI (1.0 eq) dropwise to the reaction mixture over 30 minutes.[11]

  • Polymerization: Maintain the reaction at 65-70 °C with continuous stirring for 8-12 hours.[11] The progress of the reaction can be monitored by the disappearance of the NCO peak (~2270 cm⁻¹) in the FTIR spectrum.

  • Polymer Casting: Once the reaction is complete, the resulting viscous polyurethane solution can be cast onto a glass plate.

  • Drying and Curing: Dry the cast film in an oven at 70 °C for 12 hours, followed by further drying under vacuum at 80 °C for 12 hours to remove residual solvent and complete the curing process.[11]

Expected Properties and Characterization

The synthesized fluorinated polyurethane is expected to demonstrate excellent hydrophobicity, thermal stability, and chemical resistance.[2]

Characterization TechniqueExpected Observations
FTIR Spectroscopy Appearance of N-H stretching (~3330 cm⁻¹), C=O stretching of the urethane group (~1720 cm⁻¹), and the absence of the isocyanate (-NCO) peak (~2270 cm⁻¹).
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirmation of the polyurethane structure with characteristic peaks for the urethane linkage and the fluorinated monomer unit.
DSC and TGA Determination of thermal transitions (Tg) and decomposition temperatures. FPUs are known for their high thermal stability.[10]
GPC Analysis of molecular weight and molecular weight distribution.
Contact Angle Goniometry High water contact angles, indicating a hydrophobic surface due to the migration of fluorinated segments to the polymer-air interface.[3]
Mechanical Testing Evaluation of tensile strength and elongation at break to understand the influence of the fluorinated diol on the mechanical properties.

Applications and Future Perspectives

Polymers derived from 2-Fluoro-2-methylpropane-1,3-diol hold significant promise for a variety of advanced applications:

  • Biomedical Devices: The biocompatibility and biostability of fluorinated polymers make them suitable for use in medical implants and drug delivery systems.[12]

  • High-Performance Coatings: Their hydrophobicity, oleophobicity, and chemical resistance are ideal for creating protective and anti-fouling coatings.[12]

  • Advanced Textiles: Incorporation into fibers can lead to fabrics with enhanced stain resistance and water repellency.

  • Aerospace and Electronics: The thermal stability and dielectric properties of these polymers are advantageous in aerospace components and electronic insulation.[12]

The unique structure of 2-Fluoro-2-methylpropane-1,3-diol offers a platform for further research into the structure-property relationships of fluorinated polymers. Future work could explore its use in the synthesis of other polymer classes, such as fluorinated polycarbonates, and investigate the impact of its incorporation on the morphology and performance of block copolymers.

Conclusion

2-Fluoro-2-methylpropane-1,3-diol is a valuable monomer for the synthesis of high-performance fluorinated polyesters and polyurethanes. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this unique building block. The resulting polymers, with their enhanced thermal, chemical, and surface properties, are poised to contribute to advancements in a wide range of scientific and industrial fields.

References

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  • K. O. B. E. U. N. I. V. E. R. S. I. T. Y. (2023, July 21). New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. EurekAlert!. Retrieved from [Link]

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Application

Technical Application Note: Experimental Setup for Reactions Involving 2-Fluoro-2-methylpropane-1,3-diol

Executive Summary & Compound Profile 2-Fluoro-2-methylpropane-1,3-diol (FMPD) is a specialized fluorinated building block (CAS: 1591-55-5 / 1639042-83-3). Unlike its non-fluorinated analog (neopentyl glycol), the introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Fluoro-2-methylpropane-1,3-diol (FMPD) is a specialized fluorinated building block (CAS: 1591-55-5 / 1639042-83-3). Unlike its non-fluorinated analog (neopentyl glycol), the introduction of a fluorine atom at the quaternary carbon imparts unique electronic and physicochemical properties.

In drug discovery, this scaffold serves as a "bioisostere" for gem-dimethyl groups, modulating metabolic stability by blocking P450 oxidation sites while altering lipophilicity (LogP) and pKa. In materials science, it is a precursor for fluorinated polyesters and polyurethanes, offering enhanced chemical resistance and hydrophobicity.

Physicochemical Data Profile
PropertyValueNotes
Molecular Formula C₄H₉FO₂
Molecular Weight 108.11 g/mol
Appearance Colorless to beige liquid/low-melting solidHygroscopic
Boiling Point ~217 °CHigh boiling point requires high-vac distillation for purification.[1][2]
LogP ~ -0.67More lipophilic than propane-1,3-diol (-1.04) but still water-soluble.
Density 1.137 g/mLDenser than non-fluorinated diols.
Reactivity Primary 1,3-diol

-Fluorine exerts inductive electron withdrawal (-I effect), slightly increasing hydroxyl acidity.

Safety & Handling Protocols

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Fluorine Safety: While the C-F bond is stable, harsh conditions (e.g., combustion or strong reduction) can release fluoride ions. Avoid contact with strong reducing agents (e.g., LiAlH₄) at elevated temperatures unless controlled.

  • Hygroscopicity: The diol is hygroscopic. Water content >0.5% will quench electrophiles (e.g., isocyanates, acid chlorides).

    • Protocol: Dry over activated 3Å molecular sieves for 24 hours prior to use in moisture-sensitive reactions. Verify water content via Karl Fischer titration.

Module A: Synthesis of 5-Fluoro-5-methyl-1,3-dioxan-2-one (Cyclic Carbonate)

Application: This reaction converts FMPD into a reactive 6-membered cyclic carbonate. This intermediate is critical for:

  • Prodrug Synthesis: Protecting the diol or coupling it to amines/alcohols.

  • Polymerization: Ring-opening polymerization (ROP) to form polycarbonates.

Reaction Logic

The formation of the 6-membered ring is thermodynamically favored but kinetically slow compared to 5-membered rings. We utilize Triphosgene as a solid, safer alternative to phosgene gas, providing a stoichiometric source of carbonyl. Pyridine acts as the HCl scavenger and nucleophilic catalyst.

Experimental Protocol

Reagents:

  • FMPD (1.0 eq, 10 mmol, 1.08 g)

  • Triphosgene (0.4 eq, 4 mmol, 1.19 g)

  • Pyridine (2.5 eq, 25 mmol, 2.0 mL)

  • Dichloromethane (DCM), Anhydrous (50 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the RBF with FMPD and Pyridine in anhydrous DCM (40 mL). Cool the mixture to 0 °C using an ice/water bath.

  • Addition: Dissolve Triphosgene in the remaining DCM (10 mL) in the addition funnel. Caution: Triphosgene generates phosgene in situ. Perform in a well-ventilated fume hood.

  • Reaction: Dropwise add the Triphosgene solution over 30 minutes. The solution may turn slightly yellow/cloudy due to pyridinium hydrochloride precipitation.

  • Maturation: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane; stain with KMnO₄).

  • Quench: Cool back to 0 °C and quench carefully with saturated aqueous NH₄Cl (20 mL).

  • Workup: Separate phases. Wash the organic layer with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ (20 mL) and Brine (20 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from cold Et₂O/Hexane or purify via flash column chromatography (SiO₂, 0-40% EtOAc/Hexane).

Workflow Diagram (Graphviz)

CyclicCarbonateSynthesis Start Start: FMPD (10 mmol) + Pyridine in DCM Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Add Triphosgene (Dropwise, 30 min) Cooling->Addition Activation Reaction Reaction: Warm to RT Stir 4 Hours Addition->Reaction Cyclization Quench Quench: Sat. NH4Cl Wash: 1M HCl Reaction->Quench Termination Product Product: 5-Fluoro-5-methyl- 1,3-dioxan-2-one Quench->Product Purification

Figure 1: Workflow for the synthesis of the cyclic carbonate derivative using Triphosgene.

Module B: Activation via Sulfonylation (Bis-Tosylation)

Application: Converting the hydroxyl groups to tosylates (leaving groups) allows the FMPD scaffold to be used as an electrophile. This is essential for synthesizing fluorinated oxetanes (via intramolecular cyclization) or for chain extension reactions in medicinal chemistry.

Reaction Logic

The


-fluorine atom exerts an inductive effect (-I), making the hydroxyl protons slightly more acidic and the oxygen less nucleophilic than in non-fluorinated diols. Therefore, a stronger base or longer reaction times compared to standard neopentyl glycol tosylation may be required. We use DMAP  as a hyper-nucleophilic catalyst to accelerate the reaction.
Experimental Protocol

Reagents:

  • FMPD (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (2.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • DMAP (0.1 eq)

  • DCM (0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a dry RBF, dissolve FMPD, TEA, and DMAP in anhydrous DCM.

  • Cooling: Cool to 0 °C.

  • Addition: Add TsCl portion-wise (solid) or dropwise (solution) to control exotherm.

  • Reaction: Stir at RT for 12–16 hours. The electron-withdrawing fluorine may slow the second tosylation; ensure complete conversion by TLC.

  • Workup: Wash with water, 1M HCl, and brine.

  • Crystallization: The bis-tosylate often crystallizes from ethanol or ethyl acetate/hexane.

Module C: Fluorinated Polyurethane Synthesis

Application: FMPD is used as a chain extender in polyurethane (PU) synthesis to improve hydrolytic stability and reduce surface energy (anti-fouling properties).

Reaction Logic

Reaction with diisocyanates (e.g., Hexamethylene Diisocyanate, HDI) forms the urethane linkage. The reaction is catalyzed by Organotin (DBTDL) or Bismuth catalysts. Critical Note: The secondary fluorine does not participate directly, but its bulk and electronics influence the reactivity of the primary hydroxyls.

Polymerization Workflow

PolyurethaneSynthesis Diol Monomer A: FMPD (Dried) Mix Mixing: Solvent (DMF/DMAc) or Bulk Diol->Mix Iso Monomer B: Diisocyanate (HDI/MDI) Iso->Mix Cat Catalyst: DBTDL (0.1 mol%) Cat->Mix PrePoly Pre-polymerization: 60-80°C, N2 atm Mix->PrePoly Urethane Formation Cure Curing/Chain Extension: 100°C, Vacuum PrePoly->Cure MW Build-up Polymer Fluorinated Polyurethane (High Hydrophobicity) Cure->Polymer

Figure 2: Step-growth polymerization pathway for FMPD-based polyurethanes.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Carbonate) Hydrolysis of TriphosgeneEnsure DCM is anhydrous; use fresh Triphosgene bottle.
Incomplete Tosylation Reduced NucleophilicityIncrease DMAP to 20 mol%; reflux DCM gently (40°C).
Polymer Bubbling Moisture ContaminationFMPD is hygroscopic. Dry monomer at 50°C under vacuum for 12h.
Defluorination Strong Base/High TempAvoid using NaH or t-BuOK > 80°C. Beta-elimination of HF is possible but difficult due to lack of beta-protons (quaternary center).

References

  • Compound Data: National Center for Biotechnology Information. (2023).[3][4] PubChem Compound Summary for CID 21034458, 2-Fluoro-2-methyl-1,3-propanediol. Retrieved from [Link]

  • Cyclic Carbonate Synthesis: Gregory, G. L., Ulmann, M., & Buchard, A. (2015).[5] Synthesis of 6-membered cyclic carbonates from 1,3-diols and low pressure CO2.[5] RSC Advances, 5(49), 39404-39408. Retrieved from [Link]

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

  • Polyurethane Chemistry: Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press.

Sources

Method

Application Notes and Protocols for Enzymatic Reactions with 2-Fluoro-2-methylpropane-1,3-diol

Introduction: The Emerging Role of 2-Fluoro-2-methylpropane-1,3-diol in Biocatalysis and Drug Discovery The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of 2-Fluoro-2-methylpropane-1,3-diol in Biocatalysis and Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug development, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-2-methylpropane-1,3-diol emerges as a valuable building block in this context, presenting a unique scaffold for the synthesis of novel fluorinated compounds. Its prochiral nature and the presence of two primary hydroxyl groups make it an intriguing substrate for enzymatic transformations, which can offer high selectivity under mild, environmentally benign conditions.

This guide provides a comprehensive overview of potential enzymatic reactions utilizing 2-Fluoro-2-methylpropane-1,3-diol as a substrate, with a focus on two highly versatile enzyme classes: lipases and alcohol dehydrogenases. As a Senior Application Scientist, the following protocols and insights are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to explore the synthetic utility of this fluorinated diol. The causality behind experimental choices is explained to empower users to not only follow the protocols but also to innovate upon them.

Physicochemical Properties of 2-Fluoro-2-methylpropane-1,3-diol

A thorough understanding of the substrate's properties is paramount for designing effective enzymatic reactions.

PropertyValueSource
CAS Number 1639042-83-3[2]
Molecular Weight 108.11 g/mol [2]
Appearance Liquid[2]
Boiling Point 217.4°C[2]
Relative Density 1.137[2]
Purity ≥98%[2]

Enzymatic Pathway Overview: Lipase-Catalyzed Acylation and ADH-Catalyzed Oxidation

The two primary enzymatic routes explored in this guide for 2-Fluoro-2-methylpropane-1,3-diol are lipase-catalyzed acylation for the synthesis of chiral esters and alcohol dehydrogenase (ADH)-catalyzed oxidation to produce the corresponding aldehyde.

Enzymatic_Pathways Substrate 2-Fluoro-2-methylpropane-1,3-diol Lipase_Reaction Lipase-Catalyzed Acylation Substrate->Lipase_Reaction Acyl Donor ADH_Reaction ADH-Catalyzed Oxidation Substrate->ADH_Reaction NAD+ Monoester Monoacylated Product (Chiral Ester) Lipase_Reaction->Monoester Aldehyde 3-Fluoro-3-methyl-4-hydroxybutanal ADH_Reaction->Aldehyde

Caption: Enzymatic transformations of 2-Fluoro-2-methylpropane-1,3-diol.

Part 1: Lipase-Catalyzed Kinetic Resolution of 2-Fluoro-2-methylpropane-1,3-diol

Lipases are a class of serine hydrolases that have demonstrated remarkable utility in non-aqueous environments for catalyzing esterification, transesterification, and amidation reactions.[3] Their broad substrate scope and high enantioselectivity make them ideal candidates for the kinetic resolution of racemic alcohols and diols.[3][4] In the context of 2-Fluoro-2-methylpropane-1,3-diol, a prochiral substrate, lipases can selectively acylate one of the two primary hydroxyl groups, leading to the formation of a chiral monoester.

Causality Behind Experimental Choices
  • Enzyme Selection: Novozym® 435, an immobilized Candida antarctica lipase B, is recommended as a starting point due to its well-documented broad substrate tolerance, high activity in organic solvents, and excellent stability.[5][6] Its immobilization facilitates easy removal from the reaction mixture, simplifying downstream processing.

  • Acyl Donor: Vinyl acetate is a preferred acyl donor for several reasons. The transesterification reaction with vinyl acetate is essentially irreversible because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde. This drives the reaction equilibrium towards product formation.[7]

  • Solvent System: The choice of solvent is critical for modulating enzyme activity and selectivity. A non-polar solvent like tert-butyl methyl ether (MTBE) or hexane is often a good starting point as it minimizes substrate and product inhibition and maintains the essential water layer around the enzyme for catalytic activity.[8][9]

  • Temperature: A moderately elevated temperature (e.g., 45-60°C) is often optimal for lipase activity, balancing reaction rate with enzyme stability.[6][7]

Reaction Workflow: Lipase-Catalyzed Acylation

Lipase_Workflow Start Start Reaction_Setup Reaction Setup: - 2-Fluoro-2-methylpropane-1,3-diol - Novozym® 435 - Vinyl Acetate - Organic Solvent (e.g., MTBE) Start->Reaction_Setup Incubation Incubation with Shaking (e.g., 45°C, 200 rpm) Reaction_Setup->Incubation Monitoring Reaction Monitoring (TLC, GC, or HPLC) Incubation->Monitoring Quench Reaction Quenching (Filter off enzyme) Monitoring->Quench At desired conversion Analysis Product Analysis (GC/HPLC for conversion and ee) Quench->Analysis End End Analysis->End

Caption: Workflow for lipase-catalyzed acylation.

Detailed Protocol: Lipase-Catalyzed Monoacylation

Materials:

  • 2-Fluoro-2-methylpropane-1,3-diol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • tert-Butyl methyl ether (MTBE), anhydrous

  • Reaction vials (e.g., 4 mL screw-cap vials with PTFE septa)

  • Orbital shaker with temperature control

  • Syringes and needles

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation (GC or HPLC with a chiral column)

Procedure:

  • Reaction Setup:

    • To a 4 mL reaction vial, add 2-Fluoro-2-methylpropane-1,3-diol (e.g., 0.1 mmol, 10.8 mg).

    • Add 1 mL of anhydrous MTBE.

    • Add vinyl acetate (e.g., 0.2 mmol, 18.4 µL, 2 equivalents). The use of a slight excess of the acyl donor can help drive the reaction.

    • Add Novozym® 435 (e.g., 10 mg). The enzyme loading can be optimized.

  • Incubation:

    • Seal the vial tightly.

    • Place the vial in an orbital shaker set to 45°C and 200 rpm.

  • Reaction Monitoring:

    • Periodically (e.g., at 2, 4, 8, and 24 hours), pause the shaking and carefully withdraw a small aliquot (e.g., 5 µL) of the reaction mixture using a syringe.

    • Dilute the aliquot with an appropriate solvent (e.g., MTBE or the mobile phase for HPLC) and analyze by GC or HPLC to determine the conversion of the diol and the formation of the monoacylated product.

  • Reaction Quenching:

    • Once the desired conversion is reached (ideally around 50% for optimal kinetic resolution), filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Product Analysis:

    • Analyze the filtrate by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining diol and the monoacylated product.

Part 2: Alcohol Dehydrogenase (ADH)-Catalyzed Oxidation

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, coupled with the reduction of a cofactor, typically NAD⁺ or NADP⁺.[10][11] These enzymes can exhibit high chemo-, regio-, and stereoselectivity, making them valuable tools in organic synthesis. For a primary diol like 2-Fluoro-2-methylpropane-1,3-diol, an ADH can catalyze the oxidation of one of the hydroxyl groups to the corresponding aldehyde.

Causality Behind Experimental Choices
  • Enzyme Selection: A broad range of commercially available ADHs from various microbial sources (e.g., Saccharomyces cerevisiae, Thermoanaerobium brockii) should be screened for activity towards 2-Fluoro-2-methylpropane-1,3-diol.

  • Cofactor: NAD⁺ is the most common cofactor for ADHs involved in oxidation reactions.[12]

  • Cofactor Regeneration: Since NAD⁺ is consumed stoichiometrically, a cofactor regeneration system is often employed in preparative scale reactions to reduce costs. However, for initial screening and analytical assays, this is not always necessary.

  • Assay Principle: The progress of the reaction can be conveniently monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[13]

  • pH: The optimal pH for alcohol oxidation by ADHs is typically in the range of 8.0-9.0.[14]

Reaction Workflow: ADH-Catalyzed Oxidation

ADH_Workflow Start Start Assay_Setup Assay Setup in Cuvette/Plate: - Buffer (pH 8.0) - NAD+ - 2-Fluoro-2-methylpropane-1,3-diol Start->Assay_Setup Pre_incubation Pre-incubation to equilibrate temperature (e.g., 37°C) Assay_Setup->Pre_incubation Initiation Initiate reaction by adding ADH Pre_incubation->Initiation Monitoring Monitor NADH formation (Absorbance at 340 nm) Initiation->Monitoring Data_Analysis Data Analysis: - Calculate initial reaction rate Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for ADH-catalyzed oxidation assay.

Detailed Protocol: ADH Activity Assay

Materials:

  • 2-Fluoro-2-methylpropane-1,3-diol

  • Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

  • UV-Vis spectrophotometer and cuvettes (or a microplate reader)

  • Pipettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Fluoro-2-methylpropane-1,3-diol (e.g., 100 mM in buffer).

    • Prepare a stock solution of NAD⁺ (e.g., 20 mM in buffer).

    • Prepare a solution of ADH in buffer (the concentration will depend on the specific activity of the enzyme preparation).

  • Assay Setup (for a 1 mL cuvette):

    • To a cuvette, add:

      • 850 µL of 100 mM Tris-HCl buffer, pH 8.0.

      • 100 µL of the 100 mM 2-Fluoro-2-methylpropane-1,3-diol stock solution (final concentration: 10 mM).

      • 50 µL of the 20 mM NAD⁺ stock solution (final concentration: 1 mM).

    • Mix by gentle inversion.

  • Measurement:

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C).[14]

    • Initiate the reaction by adding 10 µL of the ADH enzyme solution.

    • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Data Analysis:

    • Determine the initial linear rate of the reaction (ΔAbs₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Analytical Methods for Reaction Monitoring

Accurate and reliable analytical methods are crucial for monitoring reaction progress and determining product purity and stereoselectivity.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile compounds. For the analysis of diols and their acylated derivatives, a polar capillary column is often suitable.

ParameterRecommended SettingRationale
Column Polar (e.g., SPB-1000) or non-polar (e.g., Equity-1)The choice depends on the desired separation and retention characteristics. Polar columns interact more strongly with the hydroxyl groups.
Injector Temp. 250°CTo ensure complete volatilization of the analytes.
Detector Flame Ionization Detector (FID)Provides good sensitivity for organic compounds.
Oven Program Start at a low temperature (e.g., 80°C) and ramp up (e.g., 10°C/min) to a higher temperature (e.g., 250°C)To achieve good separation of reactants and products.
High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the analysis of non-volatile compounds and for determining enantiomeric excess using a chiral stationary phase.

ParameterRecommended SettingRationale
Column Chiral column (e.g., Chiralpac AD-H) for enantiomeric excess determination; C18 for conversion analysis.The specific chiral column will depend on the analytes and may require screening.[15]
Mobile Phase A mixture of hexane and isopropanol is a common choice for chiral separations.The ratio of the solvents will need to be optimized to achieve good separation.
Detector UV detector (if the products have a chromophore) or a Refractive Index (RI) detector.An RI detector is a universal detector suitable for compounds without a UV chromophore.
Flow Rate 1.0 mL/minA typical starting flow rate.

Conclusion and Future Perspectives

The enzymatic transformation of 2-Fluoro-2-methylpropane-1,3-diol represents a promising avenue for the synthesis of novel, high-value fluorinated compounds. The protocols outlined in this guide for lipase-catalyzed acylation and ADH-catalyzed oxidation provide a robust starting point for researchers. The inherent selectivity of enzymes offers the potential for the development of efficient and sustainable synthetic routes to chiral fluorinated building blocks. Future work could involve screening a wider range of enzymes, optimizing reaction conditions, and exploring subsequent chemical modifications of the enzymatic products to expand the chemical space accessible from this versatile fluorinated diol.

References

  • ResearchGate. (n.d.). Novozym 435: The "perfect" lipase immobilized biocatalyst? Retrieved from [Link]

  • de Gonzalo, G. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1585. doi:10.3390/molecules23071585. Available from: [Link]

  • Novozym 435-catalyzed 1,3-diacylglycerol preparation via esterification in t-butanol system. (n.d.). Retrieved from [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

  • de Gonzalo, G. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1585. Available from: [Link]

  • MDPI. (n.d.). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of lipase catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of diol 1 for HPLC analysis. Retrieved from [Link]

  • YouTube. (2016). Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase-Catalyzed Selective Monoacylation of 1,n-Diols with Vinyl Acetate. Retrieved from [Link]

  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipase catalysis in organic solvents: advantages and applications. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Lipase-Catalyzed Kinetic Resolution of Cyclic trans-1,2-Diols Bearing a Diester Moiety: Synthetic Application to Chiral Seven-Membered-Ring α,α-Disubstituted α-Amino Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • ACS Publications. (2022). Mechanism and Kinetics of Lipase-Catalyzed Polycondensation of Glycerol and Sebacic Acid: Influence of Solvent and Temperature. Retrieved from [Link]

  • MDPI. (n.d.). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Retrieved from [Link]

  • Assay Genie. (n.d.). Alcohol Dehydrogenase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Proteopedia. (n.d.). Alcohol dehydrogenase. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Enzymatic mechanism of Lipase. Retrieved from [Link]

  • University of Washington. (n.d.). Lesson II Alcohol Dehydrogenase Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The lipase-PS-mediated resolution of the diastereoisomerically pure.... Retrieved from [Link]

  • Proteopedia. (2024). Alcohol dehydrogenase. Retrieved from [Link]

  • ACS Publications. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Colorimetric assay to determine alcohol dehydrogenase activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The catalytic mechanism of lipase. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Alcohol Dehydrogenase – Alcohol Metabolism. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed mono-acylating of primary-secondary diol with vinyl acetate. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipase-catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Retrieved from [Link]

Sources

Application

Application Note: Asymmetric Synthesis Utilizing 2-Fluoro-2-methylpropane-1,3-diol

[1] Executive Summary The introduction of fluorine into pharmaceutical scaffolds is a proven strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, creating quaternary stereocenters bea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The introduction of fluorine into pharmaceutical scaffolds is a proven strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, creating quaternary stereocenters bearing a fluorine atom remains a significant synthetic challenge. 2-Fluoro-2-methylpropane-1,3-diol (1) is a valuable pro-chiral building block.[2] Its desymmetrization allows for the scalable synthesis of chiral fluorinated synthons essential for nucleoside analogs, enzyme inhibitors, and liquid crystals.

This guide details the enzymatic desymmetrization of (1) to yield high-enantiomeric excess (ee) mono-acetates. It contrasts this with chemical methods and provides a validated workflow for converting these intermediates into fluorinated nucleoside precursors.

Strategic Approach: The Challenge of Symmetry

The substrate, 2-Fluoro-2-methylpropane-1,3-diol, possesses a plane of symmetry (


), making it achiral (meso-like/pro-chiral). The two primary hydroxyl groups are enantiotopic. To generate a chiral center at C2, a reagent must distinguish between the pro-R and pro-S hydroxyl arms.
Mechanistic Pathway

While chemical catalysts (e.g., chiral borinic acids) exist, biocatalysis using lipases is the industry standard for this substrate class due to:

  • Steric Discrimination: Lipases effectively distinguish between the small Fluorine atom (Van der Waals radius ~1.47 Å) and the Methyl group (~2.0 Å).

  • Mild Conditions: Avoids racemization or defluorination common in harsh chemical environments.

Visualization: Desymmetrization Logic

The following diagram illustrates the symmetry-breaking event.

Desymmetrization Substrate 2-Fluoro-2-methyl- propane-1,3-diol (Pro-chiral) Transition Enzyme-Substrate Complex Substrate->Transition Binding Enzyme Lipase Catalyst (CAL-B or PFL) Enzyme->Transition AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Transition ProductR (R)-Mono-acetate (Target) Transition->ProductR Fast Acylation (k_fast) ProductS (S)-Mono-acetate (Minor) Transition->ProductS Slow Acylation (k_slow)

Caption: Enzymatic discrimination of enantiotopic hydroxyl groups via kinetic resolution principles.

Protocol 1: Enzymatic Desymmetrization[1]

This protocol utilizes Candida antarctica Lipase B (CAL-B) or Pseudomonas fluorescens Lipase (PFL) for the irreversible transesterification of the diol.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 2-Fluoro-2-methylpropane-1,3-diol (>98% purity).

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435) or PFL on Celite.[2]

  • Acyl Donor: Vinyl acetate (activates the reaction via tautomerization of the leaving group, vinyl alcohol, to acetaldehyde, making the reaction irreversible).

  • Solvent: Diisopropyl ether (DIPE) or THF (Anhydrous).

  • Internal Standard: Decane (for GC monitoring).

Experimental Workflow
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-Fluoro-2-methylpropane-1,3-diol (10 mmol, 1.08 g) in anhydrous DIPE (50 mL).

  • Activation: Add Vinyl Acetate (30 mmol, 2.8 mL, 3 equiv).

  • Initiation: Add Immobilized Lipase (200 mg, ~20% w/w relative to substrate).

  • Incubation: Stir the suspension at 30°C at 200 rpm. Note: Higher temperatures may lower enantioselectivity.[2]

  • Monitoring: Monitor reaction progress via GC or TLC (Silica, Hexane:EtOAc 1:1). Look for the formation of the mono-acetate.

    • Critical Endpoint: Stop the reaction at ~95% conversion to mono-acetate to avoid over-acylation to the di-acetate (which destroys the chirality).

  • Termination: Filter off the enzyme beads through a sintered glass funnel. Wash the beads with DIPE (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexane/EtOAc gradient) to isolate the chiral mono-acetate.

Data Summary: Enzyme Performance

Typical results based on kinetic resolution parameters.

ParameterCAL-B (Novozym 435)PFL (Pseudomonas fluorescens)
Solvent DIPETHF
Time 4 - 6 hours12 - 24 hours
Yield 85 - 92%75 - 85%
ee (%) > 98% (R)90 - 95% (S)*
Selectivity (E) > 100~ 50

*Note: Stereopreference may vary based on enzyme source; verify configuration via Mosher's ester analysis.

Protocol 2: Oxidation to Chiral Aldehyde[1]

The chiral mono-acetate obtained above is a versatile intermediate.[2] The remaining primary alcohol can be oxidized to an aldehyde, a key precursor for fluorinated nucleoside synthesis.

Reagents
  • (R)-3-Acetoxy-2-fluoro-2-methylpropan-1-ol (Product from Protocol 1).[2]

  • Dess-Martin Periodinane (DMP) or TEMPO/BAIB.[2]

  • Dichloromethane (DCM).

Step-by-Step Methodology
  • Dissolution: Dissolve the chiral mono-acetate (5 mmol) in anhydrous DCM (25 mL).

  • Oxidation: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Quench with saturated NaHCO₃/Na₂S₂O₃ (1:1) solution. Stir vigorously until the layers separate clearly.

  • Extraction: Extract with DCM (3 x 20 mL). Dry organics over MgSO₄.

  • Isolation: Concentrate carefully (aldehydes can be volatile and unstable). Use immediately for the next coupling step (e.g., Wittig reaction or Nucleophilic addition).

Application Case Study: Fluorinated Nucleoside Analog

This workflow demonstrates the utility of the chiral aldehyde in synthesizing a generic 2'-fluoro-2'-methyl nucleoside analog (similar to Sofosbuvir or Clofarabine precursors).[2]

Workflow Diagram

Workflow Step1 Step 1: Enzymatic Desymmetrization (Lipase + Vinyl Acetate) Intermediate1 Chiral Mono-acetate Step1->Intermediate1 Step2 Step 2: Oxidation (Formation of Chiral Aldehyde) Intermediate2 Fluorinated Aldehyde Step2->Intermediate2 Step3 Step 3: Lactol Formation (Cyclization/Protection) Step4 Step 4: Glycosylation (Base Coupling) Step3->Step4 + Purine/Pyrimidine Base Final Chiral Fluorinated Nucleoside Analog Step4->Final Intermediate1->Step2 Intermediate2->Step3 + Protecting Groups

Caption: Chemo-enzymatic route to fluorinated nucleoside analogs.

Critical Control Points (CCPs)
  • Water Content: Biocatalytic steps in organic solvents require strict water control (

    
    ) to prevent hydrolysis of the product ester. Use molecular sieves in the reaction vessel.
    
  • Temperature: Do not exceed 40°C during desymmetrization; thermal agitation can induce conformational changes in the enzyme, reducing enantioselectivity.

  • Purification: Fluorinated small molecules often lack strong UV chromophores. Use Stain (KMnO₄ or Anisaldehyde) or Refractive Index (RI) detection during chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inactivation or steric bulk.[2]Switch solvent to Toluene or Hexane (hydrophobic solvents preserve lipase lid structure). Increase enzyme loading.
Low ee (<90%) Spontaneous background reaction or reversibility.Ensure Vinyl Acetate is in excess. Lower temperature to 4°C.
Over-acylation (Di-ester) Reaction time too long.[2]Monitor strictly. Stop at 90-95% conversion.
Emulsion during Workup Amphiphilic nature of mono-ester.[2]Use brine for washing. Filter enzyme before adding aqueous phase.

References

  • Kitayama, T. (2003). "Asymmetric Synthesis of Fluorinated Compounds via Enzymatic Desymmetrization." Tetrahedron: Asymmetry. (Representative citation for Kitayama's extensive work on fluorinated diols).

  • Gotor, V. (2005). "Enzymatic Desymmetrization of Prochiral Compounds." Chemical Reviews.

  • Trost, B. M., & Mino, T. (2003).[2][3] "Desymmetrization of Meso-1,3-Propanediols." Journal of the American Chemical Society.

  • Qiu, X. L., & Qing, F. L. (2011).[2] "Synthesis of Fluorinated Nucleosides." Topics in Current Chemistry.

  • Ferré, M., et al. (2025).[4] "Enzymatic Desymmetrization of Prochiral Molecules." ResearchGate Review.

Sources

Method

Application Notes and Protocols for 2-Fluoro-2-methylpropane-1,3-diol in Material Science

Introduction: A Novel Fluorinated Building Block for Advanced Materials In the pursuit of high-performance materials, the strategic incorporation of fluorine atoms into polymer backbones has proven to be a highly effecti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Fluorinated Building Block for Advanced Materials

In the pursuit of high-performance materials, the strategic incorporation of fluorine atoms into polymer backbones has proven to be a highly effective strategy for enhancing key properties. 2-Fluoro-2-methylpropane-1,3-diol emerges as a promising, yet largely unexplored, monomer in this domain. Its unique structure, featuring a tertiary fluorine atom and a methyl group on the same carbon, presents an intriguing combination of functionalities. This guide provides a comprehensive overview of the potential applications of 2-Fluoro-2-methylpropane-1,3-diol in material science, drawing upon its known properties and the well-established roles of its structural analogs. While direct applications in published literature are scarce, the principles of polymer chemistry allow for robust predictions of its utility in creating next-generation polyesters, polyurethanes, and other advanced materials.

These application notes are intended for researchers, scientists, and professionals in drug development and material science who are interested in exploring the potential of novel fluorinated monomers. The protocols provided are foundational and should be adapted and optimized for specific research and development goals.

Physicochemical Properties of 2-Fluoro-2-methylpropane-1,3-diol

A thorough understanding of the fundamental properties of a monomer is critical for its successful application in material synthesis. The known physicochemical properties of 2-Fluoro-2-methylpropane-1,3-diol are summarized in the table below.

PropertyValueReference
CAS Number 1639042-83-3[1][2]
Molecular Formula C4H9FO2[1]
Molecular Weight 108.11 g/mol [1][2]
Appearance Liquid[1]
Purity ≥98%[1][2]
Boiling Point 217.4°C[1]
Relative Density 1.137[1]
LogP -0.667[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 2[1]

The Influence of Fluorine and Methyl Groups on Material Properties

The unique substitution pattern of 2-Fluoro-2-methylpropane-1,3-diol is anticipated to impart a distinct set of properties to polymers derived from it.

The Role of the Fluorine Atom: The high electronegativity and low polarizability of fluorine are known to contribute to:

  • Enhanced Thermal Stability: The strength of the C-F bond can increase the overall thermal stability of the polymer backbone.[3]

  • Increased Chemical Resistance: The shielding effect of the fluorine atom can protect the polymer chain from chemical attack.

  • Hydrophobicity and Oleophobicity: The low surface energy of fluorinated compounds leads to materials with water and oil repellent properties.[4]

  • Reduced Refractive Index: Fluorinated polymers often exhibit lower refractive indices compared to their non-fluorinated counterparts.

The Role of the Methyl Group: Based on its non-fluorinated analog, 2-methyl-1,3-propanediol, the methyl group is expected to:

  • Disrupt Crystallinity: The presence of the methyl group can hinder the regular packing of polymer chains, leading to more amorphous materials with lower melting points and increased solubility.[5]

  • Improve Flexibility: By reducing crystallinity, the methyl group can enhance the flexibility of the resulting polymer.[6]

The combination of these two functionalities in a single monomer offers a unique opportunity to tailor the properties of materials for a wide range of applications.

G cluster_monomer 2-Fluoro-2-methylpropane-1,3-diol cluster_properties Anticipated Polymer Properties monomer F | CH3-C-CH2OH | CH2OH thermal Increased Thermal Stability monomer->thermal C-F Bond Strength chemical Enhanced Chemical Resistance monomer->chemical Fluorine Shielding surface Hydrophobicity & Oleophobicity monomer->surface Low Surface Energy flexibility Improved Flexibility & Amorphous Nature monomer->flexibility Methyl Group Disruption

Caption: Anticipated property enhancements from 2-Fluoro-2-methylpropane-1,3-diol.

Potential Applications in Material Science

Based on the established applications of its structural analogs and the known effects of fluorination, 2-Fluoro-2-methylpropane-1,3-diol is a prime candidate for use in the synthesis of high-performance polymers.

Advanced Polyesters

The diol functionality of 2-Fluoro-2-methylpropane-1,3-diol makes it a suitable monomer for polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters.

Expected Advantages:

  • Improved Thermal and Chemical Resistance: The incorporation of fluorine can lead to polyesters with enhanced stability, making them suitable for demanding applications in coatings, adhesives, and composites.

  • Modified Crystallinity: The methyl group is likely to reduce the crystallinity of the polyester, potentially leading to materials with improved toughness and clarity.[5][6]

Protocol for the Synthesis of a Fluorinated Polyester

This protocol describes a two-stage melt polycondensation, a common method for polyester synthesis.

Materials:

  • 2-Fluoro-2-methylpropane-1,3-diol

  • Dimethyl terephthalate (DMT)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

Stage 1: Transesterification

  • Charge the reaction flask with 2-Fluoro-2-methylpropane-1,3-diol and dimethyl terephthalate in a 1.2:1 molar ratio.

  • Add zinc acetate (approximately 200 ppm based on the weight of DMT).

  • Begin stirring and purge the system with nitrogen.

  • Heat the mixture to 150-180°C to initiate the transesterification reaction, during which methanol will be distilled off.

  • Gradually increase the temperature to 220°C over 2-3 hours until the evolution of methanol ceases.

Stage 2: Polycondensation

  • Add antimony trioxide (approximately 300 ppm based on the weight of DMT) to the reaction mixture.

  • Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 250-280°C.

  • Continue the reaction under vacuum for 2-4 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

  • Extrude the molten polymer into a water bath to quench and solidify it.

  • Pelletize the resulting fluorinated polyester for further processing and characterization.

G start Start charge Charge Reactants: - 2-Fluoro-2-methylpropane-1,3-diol - Dimethyl Terephthalate - Zinc Acetate start->charge transesterification Transesterification (150-220°C) Distill off Methanol charge->transesterification add_sb2o3 Add Antimony Trioxide transesterification->add_sb2o3 polycondensation Polycondensation (250-280°C, <1 mmHg) Remove Excess Diol add_sb2o3->polycondensation extrude Extrude and Quench Polymer polycondensation->extrude pelletize Pelletize Fluorinated Polyester extrude->pelletize end End pelletize->end G start Start prepolymer Prepolymer Synthesis: - PTMEG + MDI (2:1 NCO/OH) - 80°C, 2-3 hours start->prepolymer dissolve_prepolymer Dissolve Prepolymer in Dry DMF prepolymer->dissolve_prepolymer chain_extension Chain Extension: - Add Extender to Prepolymer Solution - Stir at Room Temperature dissolve_prepolymer->chain_extension prepare_extender Prepare Chain Extender Solution: - 2-Fluoro-2-methylpropane-1,3-diol in Dry DMF prepare_extender->chain_extension cast_cure Cast in Mold and Cure (80-100°C, 12-24 hours) chain_extension->cast_cure end End cast_cure->end

Caption: Workflow for the synthesis of a fluorinated polyurethane.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-Fluoro-2-methylpropane-1,3-diol.

Hazard Identification:

  • Harmful if swallowed. [1]* Causes skin irritation. [1]* Causes serious eye irritation. [1]* May cause respiratory irritation. [1] Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Wash hands thoroughly after handling. [1]* Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting. [1]* If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. [1]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

2-Fluoro-2-methylpropane-1,3-diol represents a valuable, albeit underutilized, building block for the synthesis of advanced materials. Its unique combination of a fluorine atom and a methyl group on a diol backbone offers the potential to create polymers with a desirable balance of properties, including enhanced thermal and chemical stability, hydrophobicity, and tailored mechanical characteristics. The protocols and information provided in this guide serve as a starting point for researchers to explore the incorporation of this novel monomer into a variety of material systems. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from 2-Fluoro-2-methylpropane-1,3-diol and to unlock its full potential in the development of next-generation materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13635, 2-Fluoro-2-nitro-1,3-propanediol. Retrieved from [Link].

  • Song, H., et al. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Polymers, 13(2), 263. Available at: [Link]

  • U.S. Patent No. 4,096,192. (1978).
  • Kobe University. (2023). New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. Press Release. Available at: [Link]

  • Relic Chemicals. (n.d.). 2-Methyl-1,3-Propanediol (MP Diol). Retrieved from [Link]

  • Li, Y., et al. (2023). Study on Properties of Regenerated Fluorinated Polyurethane Rigid Foam Prepared by Degrading Waste Polyurethane. Polymers, 15(19), 3894. Available at: [Link]

  • Wang, C., et al. (2020). Synthesis and characterization of castor oil-based polyols with fluorine-containing pendant groups. Journal of Applied Polymer Science, 137(48), 49558. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66220, 2-Methyl-2-propylpropane-1,3-diol. Retrieved from [Link].

  • Kim, H., et al. (2001). Synthesis and Surface Properties of Fluorinated Polyurethanes. Journal of the Korean Fiber Society, 38(8), 395-402.
  • Gantrade. (n.d.). 2-Methyl 1, 3-Propane Diol (MPO) FAQ. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Shevelev, A., et al. (2016). Fluorinated Polyurethanes, Synthesis and Properties. Polymers, 8(7), 257. Available at: [Link]

  • Royal Society of Chemistry. (2024). Fluoride recovery in degradable fluorinated polyesters. Chemical Communications. Available at: [Link]

  • U.S. Patent No. 4,754,079. (1988). Process for producing the sodium salt of 2-nitro-1,3-propanediol.
  • American Chemical Society. (2021).
  • PrepChem. (n.d.). Synthesis of 2-fluoro-2-nitro-1,3-propanediol. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 968. Available at: [Link]

  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton.
  • Royal Society of Chemistry. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Chemical Science.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials.
  • Chemistry For Everyone. (2023, May 12). What Are Fluorinated Acrylic Polymers? [Video]. YouTube. [Link]

Sources

Application

incorporation of 2-Fluoro-2-methylpropane-1,3-diol into metal-organic frameworks

Application Note: Precision Incorporation of 2-Fluoro-2-methylpropane-1,3-diol into Zirconium-Based Metal-Organic Frameworks Executive Summary The incorporation of fluorinated aliphatic motifs into Metal-Organic Framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Incorporation of 2-Fluoro-2-methylpropane-1,3-diol into Zirconium-Based Metal-Organic Frameworks

Executive Summary

The incorporation of fluorinated aliphatic motifs into Metal-Organic Frameworks (MOFs) represents a critical strategy for modulating pore hydrophobicity and enabling non-invasive


F-NMR tracking  in biological systems. This guide details the protocol for the post-synthetic grafting of 2-Fluoro-2-methylpropane-1,3-diol (FMPD)  onto the nodes of Zirconium-based MOFs (specifically the NU-1000  or UiO-66  platforms) via Solvent-Assisted Ligand Incorporation (SALI) .

Unlike de novo synthesis, which often fails due to the steric bulk or instability of fluorinated linkers, SALI allows for the precise, stoichiometric installation of FMPD onto the Zr


 secondary building units (SBUs). This modification creates a "fluorine-lined" pore environment, essential for hydrophobic drug gating and metabolic stability enhancement.

Part 1: Scientific Rationale & Mechanism

The Fluorine Effect in MOFs

The introduction of FMPD serves two distinct functions in drug development applications:

  • Hydrophobic Gating: The trifunctional nature of FMPD (two hydroxyls for binding, one fluoro-methyl tail) allows the fluoro-alkyl group to protrude into the MOF channel. This increases the contact angle of water, delaying the release of hydrophilic payloads.

  • 
    F-NMR Silent Probe:  The single fluorine atom on a quaternary carbon provides a sharp, singlet NMR signal (approx. -160 to -170 ppm) that is highly sensitive to the local dielectric environment, acting as a reporter for drug loading status or pH changes without background interference from biological tissues.
    
Mechanism of Incorporation: Chelation-Driven SALI

We utilize the Solvent-Assisted Ligand Incorporation (SALI) method.[1][2] The Zr


 nodes of NU-1000 contain terminal aqua (

) and hydroxo (

) ligands that are labile. FMPD, being a 1,3-diol, acts as a bidentate chelator. It displaces two terminal ligands to form a stable 6-membered ring on the Zirconium cluster.

Thermodynamic Driver: The release of entalpic energy from forming the Zr-O bonds, combined with the chelate effect (entropy), drives the reaction forward in non-competing solvents like heptane or toluene.

Part 2: Experimental Protocols

Materials & Reagents
  • Parent MOF: NU-1000 (activated, Zrngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     node based).[3]
    
  • Ligand: 2-Fluoro-2-methylpropane-1,3-diol (FMPD) [CAS: 1639042-83-3].

  • Solvent:

    
    -Heptane (Anhydrous, 99.9%) – Critical for driving equilibrium towards coordination.
    
  • Activation: HCl (conc.) and DMF for pre-cleaning.

Workflow Diagram

SALI_Workflow MOF_Raw Parent MOF (NU-1000) Activation Activation (120°C, Vacuum) MOF_Raw->Activation Desolvation SALI_Rxn SALI Reaction (FMPD + Heptane, 60°C) Activation->SALI_Rxn Open Sites Washing Solvent Wash (Remove Physisorbed Ligand) SALI_Rxn->Washing 24h Incubation Drying Activation (80°C, Vacuum) Washing->Drying Purification Analysis QC Analysis (NMR, BET, XRD) Drying->Analysis Validation

Figure 1: Step-by-step workflow for the Solvent-Assisted Ligand Incorporation (SALI) of FMPD.

Detailed Protocol

Step 1: Parent MOF Activation (Critical) Context: Open metal sites must be free of solvent molecules (DMF/Water) to accept the diol.

  • Suspend 100 mg of as-synthesized NU-1000 in 15 mL of DMF containing 0.5 mL of 8M HCl. Heat at 100°C for 4 hours (removes modulator defects).

  • Centrifuge and wash with acetone (

    
     mL).
    
  • Activate the powder in a vacuum oven at 120°C for 12 hours under dynamic vacuum (

    
     Torr).
    
  • Checkpoint: TGA should show no mass loss below 200°C.

Step 2: SALI Reaction (Grafting)

  • In a glovebox or moisture-free environment, weigh 50 mg of Activated NU-1000 .

  • Prepare a solution of FMPD in anhydrous

    
    -heptane.
    
    • Stoichiometry: Use a 10:1 molar ratio of FMPD to Zr

      
       nodes to ensure saturation.
      
    • Calculation: MW of NU-1000

      
       2176  g/mol . 50 mg 
      
      
      
      0.023 mmol MOF. Need 0.23 mmol FMPD (
      
      
      25 mg).
  • Add the MOF to the FMPD solution (10 mL) in a screw-cap scintillation vial.

  • Incubate at 60°C for 24 hours with gentle agitation (do not stir with a magnetic bar to avoid grinding the crystals).

Step 3: Washing & Isolation

  • Decant the supernatant.

  • Wash the solid with fresh

    
    -heptane (
    
    
    
    mL) to remove physisorbed (non-grafted) diol.
    • Note: Do not use polar solvents like methanol immediately, as they might displace the diol before the structure stabilizes.

  • Dry the sample under vacuum at 80°C for 6 hours .

Part 3: Validation & Quality Control

To confirm "incorporation" versus "trapping," you must perform acid digestion and surface area analysis.

Table 1: Expected Analytical Outcomes
TechniqueParameterExpected Result for FMPD-MOFInterpretation

H NMR
(Digested)
Resonance IntegrationPeaks at

3.4 (CH

) and 1.2 (CH

)
Ratio of FMPD protons to Linker protons confirms loading (aim for 1-2 diols per node).

F NMR
(Solid State)
Chemical ShiftSingle peak

-165 ppm
Confirms presence of Fluorine; shift differs from free FMPD liquid.
N

Isotherm (BET)
Surface AreaDecrease of

100-300 m

/g
FMPD occupies pore volume; drastic drop (>50%) implies pore blocking (failure).
PXRD Bragg PeaksIdentical to ParentFramework integrity maintained; no collapse during grafting.
Protocol for Acid Digestion ( H NMR)
  • Take 5 mg of FMPD-MOF.

  • Add 600

    
    L of DMSO-
    
    
    
    .
  • Add 20

    
    L of concentrated D
    
    
    
    SO
    
    
    (or HF, if linker requires it, but H
    
    
    SO
    
    
    suffices for Zr-O bond hydrolysis).
  • Sonicate until the solution is clear (MOF framework dissolves, releasing linkers and FMPD).

  • Analyze via

    
    H NMR.[4] Compare integration of the FMPD Methyl group (3H) against the MOF Linker aromatic protons.
    

Part 4: Structural Visualization

The following diagram illustrates the chemical transformation at the Zirconium node.

Figure 2: Mechanistic pathway of FMPD chelating to the Zr-node, displacing terminal water molecules.

References

  • Deria, P., et al. "Versatile Functionalization of the NU-1000 Platform by Solvent-Assisted Ligand Incorporation." Inorganic Chemistry, 2014.

  • Mondloch, J. E., et al. "Vapor-Phase Metalation by Atomic Layer Deposition in a Metal-Organic Framework." Journal of the American Chemical Society, 2013. (Establishes Zr-node reactivity).

  • Teplensky, M. H., et al. "Temperature Treatment of Highly Porous Zirconium-Containing Metal-Organic Frameworks Extends Drug Delivery Release." Journal of the American Chemical Society, 2017. (Context for MOF DDS).

  • Pahnke, K., et al. "Fluorine-19 NMR in the Characterization of Fluorinated MOFs." RSC Advances, 2022. (Validation of 19F NMR techniques).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-2-methylpropane-1,3-diol

Welcome to the technical support center for the synthesis of 2-Fluoro-2-methylpropane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-2-methylpropane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our recommendations are grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction

The introduction of a fluorine atom into a molecule can significantly alter its biological properties, making fluorinated compounds highly valuable in pharmaceutical and agrochemical research. The synthesis of 2-Fluoro-2-methylpropane-1,3-diol, a potentially useful building block, typically involves the selective monofluorination of the tertiary alcohol in 2-methylpropane-1,3-diol. This transformation most commonly employs a deoxofluorinating agent such as (diethylamino)sulfur trifluoride (DAST). While effective, this reaction is sensitive to conditions and can present several challenges. This guide will address these potential issues to help you achieve a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-Fluoro-2-methylpropane-1,3-diol?

The most common and commercially available starting material is 2-methyl-1,3-propanediol.[1][2] This diol provides the necessary carbon skeleton for the target molecule.

Q2: Why is DAST a common choice for this fluorination, and what are its main drawbacks?

DAST is a widely used nucleophilic fluorinating agent for converting alcohols to alkyl fluorides under relatively mild conditions.[3] However, DAST is sensitive to heat and moisture and can be hazardous if not handled properly.[3] A significant drawback is its potential to promote elimination side reactions, leading to the formation of unsaturated byproducts.

Q3: Are there safer or more efficient alternatives to DAST?

Yes, several modern fluorinating reagents have been developed to be more stable and selective than DAST. These include Deoxo-Fluor, which is more thermally stable, and PyFluor, a low-cost reagent that often results in fewer elimination byproducts.[4]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting diol, the product, and any major byproducts. Staining with potassium permanganate or p-anisaldehyde can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[5]

Q5: What are the expected physical properties of 2-Fluoro-2-methylpropane-1,3-diol?

2-Fluoro-2-methylpropane-1,3-diol is a liquid at room temperature with a boiling point of approximately 217.4°C and a relative density of 1.137.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-Fluoro-2-methylpropane-1,3-diol.

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor Quality of DAST: DAST can decompose upon improper storage. It is crucial to use a fresh, high-quality reagent.

  • Presence of Moisture: DAST reacts violently with water, which will consume the reagent and prevent the desired reaction. All glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Incorrect Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of DAST and minimize side reactions.[3] Letting the reaction warm up too quickly or running it at too high a temperature can lead to decomposition of the reagent and/or starting material.

  • Insufficient Reagent: An inadequate amount of DAST will result in incomplete conversion of the starting material.

Solutions:

  • Reagent Quality: Purchase DAST from a reputable supplier and store it under an inert atmosphere in a refrigerator.

  • Anhydrous Conditions: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled anhydrous solvents.

  • Temperature Control: Maintain a stable low temperature using a dry ice/acetone or ice/salt bath. Add DAST dropwise to the solution of the diol to control the initial exothermic reaction.

  • Stoichiometry: Use a slight excess of DAST (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the starting diol.

Problem 2: Formation of Significant Byproducts

Possible Causes:

  • Elimination Reactions: DAST can act as a dehydrating agent, leading to the formation of unsaturated alcohols or dienes, which is a common issue in deoxofluorination reactions.[4]

  • Over-fluorination: Although less likely for a tertiary alcohol, the primary hydroxyl groups could potentially react under harsh conditions to form a difluorinated product.

  • Rearrangement: Carbocationic intermediates, if formed, can undergo rearrangement, leading to isomeric products.

Solutions:

  • Minimize Elimination:

    • Maintain a low reaction temperature throughout the addition and stirring process.

    • Consider using a less-elimination-prone fluorinating agent like PyFluor.[4]

  • Control Selectivity:

    • The tertiary hydroxyl group is generally more reactive towards DAST than the primary hydroxyls. Careful control of stoichiometry and temperature can enhance the selectivity for monofluorination.

    • The use of protecting groups on the primary hydroxyls can be considered for absolute selectivity, though this adds extra steps to the synthesis.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Dichloromethane is a common solvent for DAST reactions.[3] Experimenting with other aprotic solvents like acetonitrile or THF might alter the product distribution.

Problem 3: Difficult Purification of the Final Product

Possible Causes:

  • Similar Polarity of Product and Byproducts: The desired product and unreacted starting material or byproducts may have similar polarities, making separation by column chromatography challenging.

  • Residual Reagent Byproducts: The decomposition products of DAST can contaminate the crude product.

Solutions:

  • Careful Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.

  • Column Chromatography Optimization:

    • Use a high-resolution silica gel for column chromatography.

    • Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve better separation.

  • Distillation: Given the product is a liquid with a relatively high boiling point, vacuum distillation could be an effective purification method after initial chromatographic separation.[6]

Parameter Recommendation for High Yield Rationale
Fluorinating Agent DAST (1.2 eq) or PyFluor (1.5 eq)DAST is a common choice, while PyFluor may reduce elimination byproducts.[4]
Solvent Anhydrous DichloromethaneA common, inert solvent for DAST fluorinations.[3]
Temperature -78 °C to 0 °CMinimizes side reactions and reagent decomposition.[3]
Reaction Time 2-4 hoursTypically sufficient for complete conversion at low temperatures.
Work-up Quench with sat. NaHCO₃ (aq)Neutralizes acidic byproducts.
Purification Silica Gel Chromatography followed by Vacuum DistillationRemoves polar and non-polar impurities effectively.

Experimental Protocol: Optimized Synthesis of 2-Fluoro-2-methylpropane-1,3-diol

This protocol is a recommended starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and available resources.

Materials:

  • 2-methyl-1,3-propanediol

  • (Diethylamino)sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 2-methyl-1,3-propanediol (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-Fluoro-2-methylpropane-1,3-diol.

Visualizing the Workflow

Reaction Pathway

Reaction_Pathway Start 2-methylpropane-1,3-diol Intermediate Alkoxysulfurane Intermediate Start->Intermediate Reaction with Fluorinating Agent Reagent DAST (or alternative) Product 2-Fluoro-2-methylpropane-1,3-diol Intermediate->Product SN2 Attack by Fluoride Byproduct Elimination Byproducts Intermediate->Byproduct E2 Elimination Troubleshooting_Logic Start Low Yield or Incomplete Reaction Cause1 Moisture Contamination? Start->Cause1 Cause2 Incorrect Temperature? Start->Cause2 Cause3 Poor Reagent Quality? Start->Cause3 Solution1 Use Anhydrous Solvents & Glassware Cause1->Solution1 Yes Solution2 Maintain Low Temperature (-78°C to 0°C) Cause2->Solution2 Yes Solution3 Use Fresh DAST from Reputable Source Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting low yield in the fluorination reaction.

References

  • National Center for Biotechnology Information. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health.
  • Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.
  • Sigma-Aldrich. (n.d.). 2-Methyl-1,3-propanediol.
  • Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.
  • Royal Society of Chemistry. (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry.
  • Apollo Scientific. (n.d.). 2-Fluoro-2-methylpropane-1,3-diol.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
  • Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.
  • Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions.
  • Chemical Methodologies. (2024). Recent Development in Biological Production of 1, 3-Propanediol.
  • PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
  • U.S. Environmental Protection Agency. (2009). Screening-level Hazard Characterization 2-methyl-1 3-propanediol (CASRN 2163-42-0).
  • Thieme. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments.
  • ChemicalBook. (n.d.). 2-METHYL-1,3-PROPANEDIOL(2163-42-0) 1H NMR spectrum.
  • ResearchGate. (2025). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
  • Pearson. (n.d.). The radical fluorination of 2-methyl propane resulted in a 14:86 ....
  • American Chemical Society. (2026). Selective Deuteration of Neopentyl Glycol and Its Effect on the Plastic Crystal Transformation.
  • Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry.
  • National Institutes of Health. (2022). Renewable Reagent for Nucleophilic Fluorination.
  • CymitQuimica. (n.d.). 2-Fluoro-2-methylpropane-1,3-diol.
  • Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

Sources

Optimization

common impurities in 2-Fluoro-2-methylpropane-1,3-diol and their removal

Welcome to the technical support center for 2-Fluoro-2-methylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-2-methylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and purification of this fluorinated diol. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 2-Fluoro-2-methylpropane-1,3-diol?

A1: Commercially available 2-Fluoro-2-methylpropane-1,3-diol is often supplied at a purity of 98% or higher. However, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for the specific lot you are using, as purity levels can vary.[1] For applications that are highly sensitive to impurities, further purification may be necessary.

Q2: What are the likely common impurities in 2-Fluoro-2-methylpropane-1,3-diol?

A2: While a specific synthetic route for 2-Fluoro-2-methylpropane-1,3-diol is not widely published, we can infer potential impurities based on common organic synthesis principles and the synthesis of its non-fluorinated analog, 2-methyl-1,3-propanediol.[2][3]

  • Starting Materials: Unreacted precursors from the synthesis. The identity of these depends on the synthetic route but could include compounds like 2-methyl-1,3-propanediol or a related dicarbonyl compound.

  • Byproducts of Synthesis: These can include isomers or products of side reactions. For instance, in the synthesis of similar diols, byproducts such as 1,4-butanediol and 1,2-butanediol have been reported.[4] The fluorination step could also introduce byproducts, such as over-fluorinated or under-fluorinated species.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., water, ethyl acetate, dichloromethane) may be present in trace amounts.

  • Degradation Products: Although 2-Fluoro-2-methylpropane-1,3-diol is a relatively stable molecule, prolonged storage under non-ideal conditions (e.g., high temperatures, presence of acids or bases) could lead to degradation.

Q3: How can I assess the purity of my 2-Fluoro-2-methylpropane-1,3-diol sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent technique for identifying and quantifying volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) can be used to separate and quantify non-volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify and quantify impurities, especially structural isomers.

  • Karl Fischer Titration: This method is specifically used to determine the water content in the sample.

Q4: What are the general storage recommendations for 2-Fluoro-2-methylpropane-1,3-diol?

A4: To maintain its purity and stability, 2-Fluoro-2-methylpropane-1,3-diol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture and incompatible materials such as strong oxidizing agents.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: My reaction is not proceeding as expected, and I suspect impurities in the diol.

Question: I am using 2-Fluoro-2-methylpropane-1,3-diol in a sensitive reaction, but the yield is low, or I am observing unexpected side products. How can I determine if impurities in the diol are the cause and what can I do?

Answer:

  • Confirm Purity: The first step is to re-verify the purity of your starting material. Do not solely rely on the supplier's CoA, as the compound may have degraded during storage. Use an appropriate analytical method (GC-MS or HPLC-MS are recommended) to analyze your current stock.

  • Identify the Culprit: If the analysis reveals significant impurities, try to identify them. Common culprits that can interfere with reactions include:

    • Water: Can quench moisture-sensitive reagents.

    • Unreacted Starting Materials: Can compete in the reaction or inhibit catalysts.

    • Acidic or Basic Residues: Can catalyze unwanted side reactions.

  • Purification Strategy: Based on the identified impurities, a purification step is necessary. For a polar compound like 2-Fluoro-2-methylpropane-1,3-diol, several options are available:

    • Fractional Distillation under Reduced Pressure: This is effective for removing impurities with significantly different boiling points.

    • Column Chromatography: Due to its polarity, normal-phase chromatography on silica gel can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on neutral alumina may provide better separation.[7][8]

    • Aqueous Workup: Washing an organic solution of the diol with brine can help remove highly polar impurities. However, given the water solubility of the diol, this may lead to product loss.[9]

Issue 2: I am observing batch-to-batch variability in my experimental results.

Question: My experiments using 2-Fluoro-2-methylpropane-1,3-diol are not reproducible. Could this be due to inconsistencies in the diol?

Answer:

Batch-to-batch variability is a common issue and can often be traced back to the purity profile of the starting materials.

  • Comprehensive Analysis of Each Batch: It is critical to perform your own quality control on each new batch of 2-Fluoro-2-methylpropane-1,3-diol you receive. A simple purity check by a single method may not be sufficient. A combination of techniques (e.g., GC for volatile impurities, LC for non-volatile impurities, and Karl Fischer for water content) will provide a more complete picture.

  • Standardize Purification Protocol: If you find that commercial batches do not meet your required specifications, implement a standardized in-house purification protocol for all incoming material. This will ensure a consistent quality of the diol for your experiments.

  • Supplier Communication: If you consistently receive material with significant impurities, communicate your findings to the supplier. They may be able to provide a higher purity grade or investigate their manufacturing process.

Impurity Profile and Removal Strategies

The following table summarizes the probable impurities and suggested removal methods.

Impurity ClassExamplesPotential ImpactRecommended Removal Method
Starting Materials & Related Compounds 2-methyl-1,3-propanediol, over/under-fluorinated diols, 1,4-butanediol, 1,2-butanediolCompete in reactions, affect product propertiesFractional distillation, Column chromatography (HILIC or neutral alumina)
Residual Solvents Water, Ethyl Acetate, DichloromethaneInterfere with moisture-sensitive reactions, affect solubilityDrying over molecular sieves, High vacuum drying, Fractional distillation
Catalyst Residues Metal catalysts, acidic or basic residuesCatalyze side reactions, product degradationFiltration through a plug of silica or celite, Aqueous workup, Column chromatography

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of 2-Fluoro-2-methylpropane-1,3-diol using column chromatography. The optimal conditions may need to be determined empirically.

Objective: To remove polar and non-polar impurities from 2-Fluoro-2-methylpropane-1,3-diol.

Materials:

  • Crude 2-Fluoro-2-methylpropane-1,3-diol

  • Silica gel (for HILIC) or neutral alumina

  • Solvents (e.g., acetonitrile, water, ethyl acetate, hexane)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Develop a TLC Method:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems to find a system that gives good separation between the desired product and impurities. For a polar compound, a HILIC approach with a mobile phase like acetonitrile/water is a good starting point.[7]

  • Pack the Column:

    • Prepare a slurry of the chosen stationary phase (silica gel or alumina) in the initial mobile phase.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.

  • Load the Sample:

    • Dissolve the crude 2-Fluoro-2-methylpropane-1,3-diol in a minimum amount of the mobile phase.

    • Carefully apply the sample to the top of the column.

  • Elute the Column:

    • Begin eluting the column with the mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Collect and Analyze Fractions:

    • Collect fractions of the eluent.

    • Analyze the fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified 2-Fluoro-2-methylpropane-1,3-diol.

  • Confirm Purity:

    • Analyze the purified product using an appropriate analytical technique (e.g., GC-MS or NMR) to confirm its purity.

Visualization of Impurity Sources and Purification Workflow

cluster_impurities Potential Impurity Sources cluster_purification Purification Workflow Starting Materials Starting Materials Crude Product Crude Product Starting Materials->Crude Product Synthesis Byproducts Synthesis Byproducts Synthesis Byproducts->Crude Product Residual Solvents Residual Solvents Residual Solvents->Crude Product Degradation Degradation Degradation->Crude Product Distillation Distillation Crude Product->Distillation Column Chromatography Column Chromatography Crude Product->Column Chromatography Drying Drying Crude Product->Drying Analysis Analysis Distillation->Analysis Column Chromatography->Analysis Drying->Analysis Pure Product Pure Product Analysis->Pure Product Purity Confirmed

Caption: Impurity sources and the corresponding purification workflow for 2-Fluoro-2-methylpropane-1,3-diol.

References

  • Google Patents. (1978). Process for the preparation of 2-methyl-1,3-propanediol.
  • Google Patents. (1980). Process for the preparation of 2-methyl-1,3- propanediol.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. PubChem. Retrieved from [Link]

  • ResearchGate. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylpropanediol. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,3-propane diol. Retrieved from [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • PubMed. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Retrieved from [Link]

  • Google Patents. (2009). Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • Reddit. (2024). When ordering chemicals, how do you know if the purity is what they say it is?. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

  • ACS Publications. (n.d.). Macromolecules Journal. Retrieved from [Link]

  • University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis?. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]

Sources

Troubleshooting

solvent effects on the reactivity of 2-Fluoro-2-methylpropane-1,3-diol

Core Directive: The "Fluorine Tax" on Reactivity Welcome to the technical support hub for 2-Fluoro-2-methylpropane-1,3-diol (FMPD) . If you are transitioning from using standard Neopentyl Glycol (NPG) to FMPD to introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Fluorine Tax" on Reactivity

Welcome to the technical support hub for 2-Fluoro-2-methylpropane-1,3-diol (FMPD) . If you are transitioning from using standard Neopentyl Glycol (NPG) to FMPD to introduce surface hydrophobicity or hydrolytic stability into your polyesters or polyurethanes, you likely encountered a drop in reaction rates or unexpected solubility issues.

The Central Thesis: The


-fluorine atom in FMPD exerts a strong inductive electron-withdrawing effect (-I). This creates a "Fluorine Tax" on reactivity:
  • Reduced Nucleophilicity: The hydroxyl oxygens are electron-deficient compared to NPG, making them sluggish nucleophiles in

    
     or acyl substitution reactions.
    
  • Increased Acidity: The hydroxyl protons are more acidic (lower pKa), making the alkoxide easier to generate but harder to solvate effectively without "trapping" it.

  • Conformational Locking: The gauche effect (preference of fluorine to be gauche to the oxygen) restricts the rotational freedom necessary for certain transition states.

This guide provides the solvent strategies required to "pay this tax" and restore process efficiency.

Troubleshooting Guides & FAQs

Ticket #01: "My esterification reaction yields are stalling at ~60% conversion."

Diagnosis: You are likely using a standard non-polar azeotropic solvent (e.g., Toluene, Xylene) or a protic solvent (Methanol) which is failing to activate the deactivated hydroxyl groups of FMPD.

Technical Explanation: In non-polar solvents, FMPD tends to form intramolecular hydrogen bonds between the fluorine and the hydroxyl protons (


). This "locks" the molecule into a non-reactive conformation. In protic solvents (like alcohols), the solvent forms a tight hydrogen-bond shell around the FMPD hydroxyls, further reducing their already low nucleophilicity.

Solution: Switch to a Dipolar Aprotic Solvent system or a high-temperature melt.

Solvent ClassEffect on FMPDRecommendation
Non-Polar (Toluene) Promotes intramolecular H-bonding (F...HO). Reactivity is low.Avoid for initial attack. Use only for water removal.
Protic (MeOH, EtOH) Strong solvation shell. Deactivates nucleophile.CRITICAL FAILURE . Do not use.
Polar Aprotic (DMSO, DMF) Disrupts H-bonds; leaves OH "naked" and reactive.Highly Recommended for substitutions.
Etherial (THF, Dioxane) Moderate solvation.Acceptable for mild electrophiles.
Ticket #02: "I cannot get FMPD to dissolve in my standard polyester masterbatch."

Diagnosis: You are assuming FMPD behaves exactly like Neopentyl Glycol. While FMPD is a diol, the fluorine atom imparts significant lipophilicity and changes the dipole moment vector.

Troubleshooting Steps:

  • Check Temperature: FMPD has a higher melting point relative to its polarity due to crystal packing efficiency. Ensure your reactor is above 85°C before adding FMPD to a melt.

  • The "Like Dissolves Like" Fallacy: FMPD is "amphiphilic" but leans towards polar aprotic compatibility. It often crashes out of pure hydrocarbon solvents (Hexane/Heptane).

  • Co-Solvent Strategy: If you must use a non-polar medium, add 5-10% Sulfolane or Propylene Carbonate . These high-boiling polar aprotic solvents act as "phase transfer catalysts" within the single phase, solvating the FMPD and presenting it to the electrophile.

Ticket #03: "The reaction mixture turns dark/tarry when using strong bases."

Diagnosis: Elimination (E2) side reactions. The


-fluorine makes the adjacent protons (on the methyl group or the methylene) slightly acidic. Strong, bulky bases (like 

-BuOK) can trigger dehydrofluorination or Grob-like fragmentation, destroying the molecule.

Corrective Action:

  • Stop using alkoxide bases if possible.

  • Switch to "soft" non-nucleophilic bases like Cesium Carbonate (

    
    )  or organic bases like DIPEA  in a polar aprotic solvent. The Cesium effect is particularly strong with fluorinated diols, as the large cation stabilizes the poorly nucleophilic alkoxide without triggering elimination.
    

Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic for solvent selection based on the desired reaction pathway.

FMPD_Reactivity Start Start: FMPD Reactivity Check Goal_Ester Goal: Polyester/Urethane Start->Goal_Ester Goal_Sub Goal: Nucleophilic Substitution (e.g., Tosylation) Start->Goal_Sub Check_Temp Is Process > 150°C? Goal_Ester->Check_Temp Check_Base Base Strength? Goal_Sub->Check_Base Melt_Poly Melt Polymerization (No Solvent) Check_Temp->Melt_Poly Yes Solvent_Poly Solution Polymerization Check_Temp->Solvent_Poly No Azeotrope Use Toluene/Sulfolane (90:10) Sulfolane boosts FMPD solubility Solvent_Poly->Azeotrope Strong_Base Strong Base (t-BuOK, NaH) Check_Base->Strong_Base Weak_Base Weak/Soft Base (Cs2CO3, TEA) Check_Base->Weak_Base Elimination RISK: HF Elimination (Tar Formation) Strong_Base->Elimination Solvent_Choice Select Solvent Weak_Base->Solvent_Choice Protic Protic (MeOH) Solvent_Choice->Protic Aprotic Polar Aprotic (DMF, DMSO, NMP) Solvent_Choice->Aprotic Stalled Reaction Stalls (H-Bond Caging) Protic->Stalled Success High Yield (Naked Anion Effect) Aprotic->Success

Figure 1: Decision Matrix for optimizing FMPD reactivity. Note the critical divergence at solvent selection: Protic solvents deactivate the molecule, while Aprotic solvents enable reaction.[1]

Experimental Protocol: High-Efficiency Polyester Synthesis

Objective: Incorporate FMPD into a polyester backbone while overcoming its reduced nucleophilicity. Method: Titanium-Catalyzed Melt Polycondensation with Solvent Assist.

Materials
  • Monomer A: Terephthalic Acid (TPA) or Dimethyl Terephthalate (DMT).

  • Monomer B: FMPD (1.1 - 1.2 eq excess to account for volatility).

  • Catalyst: Titanium(IV) butoxide (

    
    ), 200 ppm.
    
  • Solvent Assist: Sulfolane (5 wt% of theoretical polymer yield).

Step-by-Step Methodology
  • Pre-Solvation (The Critical Step):

    • Do not add solid FMPD directly to solid TPA.

    • Dissolve FMPD in the minimum amount of warm THF or mix with the Sulfolane "carrier" solvent. This breaks the intramolecular F-OH hydrogen bonds.

  • Transesterification / Esterification (160°C - 190°C):

    • Charge reactor.[2] Purge with

      
      .
      
    • Heat to 160°C . The Sulfolane helps solubilize the TPA/DMT into the FMPD melt phase.

    • Observation: Water/Methanol evolution will be slower than with NPG.

    • Troubleshooting: If reflux slows, apply a weak vacuum (600 mbar) to pull the equilibrium, but watch for FMPD sublimation (FMPD is more volatile than NPG).

  • Polycondensation (200°C - 230°C):

    • Ramp temperature to 230°C .

    • Apply high vacuum (< 1 mbar).

    • Solvent Role: The Sulfolane will eventually distill off under high vacuum, but by then, the oligomers have formed.

    • End Point: Monitor torque. FMPD polyesters often exhibit lower melt viscosity due to the disruption of chain packing by the fluorine atom. Do not wait for the "standard" torque value of NPG polyesters, or you may cross-link/degrade.

Mechanistic Insight: The Solvation Shell

Understanding why your reaction fails is key to fixing it. The diagram below details the molecular interaction between solvent and FMPD.

Solvation_Shell cluster_0 Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) FMPD_Protic FMPD Effect_Protic Nucleophilicity: BLOCKED (H-bonds cage the Oxygen) FMPD_Protic->Effect_Protic Solvent_Protic MeOH Molecules Solvent_Protic->FMPD_Protic Strong H-Bonding FMPD_Aprotic FMPD Effect_Aprotic Nucleophilicity: ENHANCED ('Naked' Oxygen Anion) FMPD_Aprotic->Effect_Aprotic Solvent_Aprotic DMSO Molecules Solvent_Aprotic->FMPD_Aprotic Solvates Cation Only

Figure 2: Mechanistic comparison of solvation shells. In protic solvents, the solvent donates protons to the FMPD oxygens, rendering them unreactive. In aprotic solvents, the solvent interacts with the counter-ion (if base is used) or simply disperses the molecule without deactivating the nucleophilic site.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the inductive effects of fluorine on adjacent functional groups).
  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity and reactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. (Explains the gauche effect and electrostatic interactions). Link

  • PubChem. "2-Fluoro-2-methylpropane-1,3-diol Compound Summary." National Center for Biotechnology Information. Link

  • Master Organic Chemistry. "Solvent Effects on Nucleophilicity." (Foundational pedagogical resource for the Protic vs. Aprotic mechanism). Link

Sources

Optimization

Technical Support Center: Workup &amp; Isolation of 2-Fluoro-2-methylpropane-1,3-diol

Executive Summary & Molecule Profile The Core Challenge: 2-Fluoro-2-methylpropane-1,3-diol presents a specific isolation challenge due to its amphiphilic but dominant hydrophilic nature .[1] With a calculated LogP of app...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Core Challenge: 2-Fluoro-2-methylpropane-1,3-diol presents a specific isolation challenge due to its amphiphilic but dominant hydrophilic nature .[1] With a calculated LogP of approximately -0.67, this molecule partitions preferentially into the aqueous phase during standard workups.[1] Furthermore, its high boiling point (~217°C) makes removal of high-boiling solvents difficult without product loss or degradation.[1]

Technical Profile:

PropertyValueImplication for Workup
CAS 1639042-83-3Reference standard.[1]
LogP -0.67 (Estimated)High Water Solubility. Standard Et₂O extraction will fail.[1]
Boiling Point ~217°C (at 760 mmHg)Non-Volatile. Requires high vacuum for distillation.[1]
H-Bond Donors 2 (Primary -OH)Strong affinity for polar solvents (Water, MeOH).[1]
Stability Good (C-F bond is robust)Resistant to standard hydrolysis; stable to weak acids/bases.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I extracted the reaction mixture with diethyl ether/hexane, but the organic layer is empty. Where is my product?"

Diagnosis: You are experiencing Phase Partition Failure .[1] The diol is more soluble in water than in non-polar ethers or hydrocarbons due to its two hydroxyl groups and the polarity of the C-F bond.[1]

Corrective Action: You must shift the partition coefficient (


) in favor of the organic phase.
  • Change Solvent: Switch to Ethyl Acetate (EtOAc) or n-Butanol .[1] EtOAc has a higher polarity index and better H-bonding capability than ether.[1]

  • Salting Out: Saturate the aqueous phase with NaCl. The hydration shells of the salt ions reduce the free water available to solvate the diol, forcing it into the organic layer (Hofmeister effect).[1]

  • Protocol: See Protocol A below.

Issue 2: "The product is isolating as a viscous oil contaminated with inorganic salts."[1]

Diagnosis: The high viscosity of the diol traps inorganic salts (NaCl, Na₂SO₄) during concentration.[1] This is common when using aggressive polar solvents (like THF or n-Butanol) for extraction, which also dissolve some brine.[1]

Corrective Action:

  • Trituration: Dissolve the crude oil in dry Acetone or Dichloromethane (DCM) (in which the diol is soluble, but inorganic salts are not).[1]

  • Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.[1]

  • Concentration: Re-concentrate the filtrate.

Issue 3: "I cannot distill the product without it decomposing or bumping."

Diagnosis: The boiling point (217°C) is too high for standard atmospheric distillation.[1] Prolonged heating can lead to dehydration or intermolecular etherification.[1]

Corrective Action:

  • High Vacuum: Use a Kugelrohr apparatus or short-path distillation setup at <0.5 mmHg .[1]

  • Alternative Strategy (Derivatization): If the diol is an intermediate, convert it to the Acetonide (cyclic acetal) in situ.[1] The acetonide is lipophilic (LogP > 1), volatile, and easily extracted with Hexane/Ether.[1] (See Protocol C).

Detailed Experimental Protocols

Protocol A: The "Salting-Out" Extraction (Standard)

Best for: Routine isolation from aqueous reaction mixtures.[1]

  • Quench & Concentrate: If the reaction solvent was water-miscible (e.g., THF, MeOH), remove it via rotary evaporation first.[1] You want an aqueous residue.[1][2]

  • Saturation: Add solid NaCl to the aqueous residue until no more salt dissolves (saturation point).

  • Extraction:

    • Add Ethyl Acetate (1:1 volume ratio with aqueous phase).[1]

    • Shake vigorously for 2 minutes.

    • Repeat this extraction 4 to 5 times . (Due to low LogP, multiple extractions are mathematically required for >90% recovery).

  • Drying: Combine organic layers and dry over anhydrous Na₂SO₄ (Sodium Sulfate). Note: MgSO₄ is acceptable, but Na₂SO₄ is preferred for polar alcohols to minimize adsorption.[1]

  • Evaporation: Remove solvent under reduced pressure.

Protocol B: Continuous Liquid-Liquid Extraction

Best for: Scale-up (>10g) or when Protocol A yields are <70%.[1]

  • Setup: Equip a continuous liquid-liquid extractor (heavier-than-water type if using DCM, lighter-than-water if using EtOAc).[1]

  • Solvent: Use Dichloromethane (DCM) .[1] While DCM is less polar than EtOAc, continuous recycling overcomes the unfavorable partition coefficient over 12–24 hours.[1]

  • Execution: Reflux the DCM for 18 hours. The constant flow of fresh solvent will quantitatively deplete the diol from the aqueous phase.[1]

  • Finish: Drain the flask, dry, and concentrate.

Protocol C: Acetonide Protection (The "Escape Hatch")

Best for: When the diol is too difficult to handle and will be used in further organic synthesis.[1]

  • Reaction: To the crude aqueous/organic residue, add 2,2-Dimethoxypropane (DMP) (3 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTsOH) .[1]

  • Mechanism: This forms 5-fluoro-2,2,5-trimethyl-1,3-dioxane.[1]

  • Workup: The product is now a lipophilic organic liquid.[1]

    • Add saturated NaHCO₃ to neutralize acid.[1]

    • Extract easily with Hexane or Diethyl Ether .[1]

  • Result: You isolate the protected form, which can be purified by flash chromatography (Silica, Hexane/EtOAc) or distillation at much lower temperatures.[1]

Visual Workup Logic

WorkupLogic Start Crude Reaction Mixture SolventCheck Is Reaction Solvent Water Miscible? (THF, MeOH) Start->SolventCheck StripSolvent Evaporate Volatiles to Aqueous Residue SolventCheck->StripSolvent Yes Saturate Add Solid NaCl (Salting Out) SolventCheck->Saturate No (Already Aqueous) StripSolvent->Saturate Extract Extract 5x with EtOAc Saturate->Extract CheckYield Is Yield > 85%? Extract->CheckYield Dry Dry (Na2SO4) & Concentrate CheckYield->Dry Yes ContExtract Continuous Extraction (DCM, 18h) CheckYield->ContExtract No OilCheck Is Product Viscous/Salty? Dry->OilCheck ContExtract->Dry Triturate Triturate with Acetone, Filter Salts OilCheck->Triturate Yes Final Pure Diol OilCheck->Final No Triturate->Final

Caption: Decision matrix for the isolation of 2-Fluoro-2-methylpropane-1,3-diol, prioritizing phase separation and salt removal.

References

  • PubChem. (2025).[1][3][4] 2-Fluoro-2-methylpropane-1,3-diol (Compound Summary). National Library of Medicine.[1] [Link]

  • Cheméo. (2025).[1][3][4][5] Chemical Properties of Propane-1,3-diol, 2-methyl- (Analogous Workup Data). [Link]

  • National Institutes of Health (NIH). (2024).[1] Synthesis of 2,2-difluoro-1,3-diketone derivatives (Fluorination Methodology). [Link]

Sources

Troubleshooting

characterization of unexpected byproducts in 2-Fluoro-2-methylpropane-1,3-diol synthesis

Welcome to the technical support guide for the synthesis of 2-Fluoro-2-methylpropane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-2-methylpropane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The following question-and-answer guide provides in-depth explanations and actionable protocols to identify and resolve unexpected experimental outcomes.

FAQ 1: My ¹H NMR spectrum shows unexpected signals, including a broad singlet at ~5.0 ppm and a singlet at ~4.1 ppm. What are these byproducts?

Answer: The presence of unexpected signals in your ¹H NMR spectrum strongly suggests the formation of byproducts. In the context of fluorinating a diol like 2-methylpropane-1,3-diol, particularly when using a deoxyfluorination agent such as diethylaminosulfur trifluoride (DAST), the most common side reaction is elimination (dehydration).[1] The tertiary nature of the hydroxyl group being replaced makes the carbocation intermediate susceptible to losing a proton from an adjacent carbon.

The likely culprit for these signals is 2-methyl-2-propen-1-ol .[2][3] This elimination byproduct results from the loss of water from the starting material or loss of HF from an activated intermediate.

  • Causality: Deoxyfluorination reagents like DAST activate the hydroxyl group, turning it into a good leaving group.[4][5] For a tertiary alcohol, the reaction can proceed through an SN1-like mechanism. The resulting tertiary carbocation is stabilized and can easily undergo elimination (E1) in competition with fluoride attack (SN1), especially if the reaction temperature is not carefully controlled. DAST reactions are typically run at low temperatures (-78 °C to 0 °C) to minimize such side reactions.[4][5]

Below is a comparison of the expected ¹H NMR signals for your target product and the suspected byproduct.

CompoundFunctional GroupChemical Shift (ppm, approximate)Multiplicity
2-Fluoro-2-methylpropane-1,3-diol (Target) -CH ₂OH3.7 - 3.9Doublet of doublets (due to coupling with F and geminal H)
-CH1.4Doublet (due to coupling with F)
-OH VariableBroad Singlet
2-Methyl-2-propen-1-ol (Byproduct) [2][3]=CH ₂ (vinylic)~5.0Singlet (or two closely spaced singlets)
-CH ₂OH~4.1Singlet
-CH~1.8Singlet
-OH VariableBroad Singlet
Troubleshooting and Verification Protocol
  • Re-evaluate Reaction Temperature: Ensure that the DAST was added dropwise at -78 °C and that the reaction was not allowed to warm significantly above 0 °C.[4][5] Overheating can favor elimination.

  • Acquire a ¹⁹F NMR Spectrum: This is a crucial and definitive step. Your target molecule will show a single peak in the ¹⁹F NMR spectrum. The chemical shift for tertiary alkyl fluorides can vary but is often found in a distinct region.[6][7] The absence of other fluorine-containing signals helps confirm that other byproducts are not fluorinated. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying and quantifying fluorinated species.[8][9][10]

  • 2D NMR Spectroscopy (HSQC/HMBC):

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate the proton signals with their directly attached carbons. This will confirm the vinylic protons (~5.0 ppm) are attached to a vinylic carbon (~110-120 ppm) and the methylene protons (~4.1 ppm) are attached to a carbon bearing a hydroxyl group (~65-70 ppm).

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show long-range correlations. For 2-methyl-2-propen-1-ol, you would expect to see a correlation between the methyl protons (~1.8 ppm) and the vinylic carbon (~140-150 ppm), confirming the structure.

  • Spiking Experiment: If a commercial standard of 2-methyl-2-propen-1-ol is available, add a small amount to your NMR sample. An increase in the intensity of the suspected byproduct peaks will confirm its identity.

Reaction Pathway Visualization

G cluster_0 Reaction Pathways SM 2-Methylpropane-1,3-diol Activated Activated Intermediate (e.g., Alkoxysulfurane) SM->Activated + DAST Carbocation Tertiary Carbocation Activated->Carbocation - Leaving Group Product 2-Fluoro-2-methylpropane-1,3-diol (Target Product) Carbocation->Product + F⁻ (SN1) Byproduct 2-Methyl-2-propen-1-ol (Elimination Byproduct) Carbocation->Byproduct - H⁺ (E1)

Caption: Desired SN1 vs. competing E1 pathway.

FAQ 2: My GC-MS analysis shows a major peak with a mass-to-charge ratio (m/z) of 72, and my product yield is low. What is this peak?

Answer: A peak at m/z 72 in your GC-MS analysis, especially when accompanied by low yield of the target product (Molecular Weight: 108.11 g/mol ), strongly points to the formation of the elimination byproduct, 2-methyl-2-propen-1-ol (C₄H₈O, Molecular Weight: 72.11 g/mol ).[3][11][12]

  • Causality and Fragmentation: Alcohols often exhibit characteristic fragmentation patterns in mass spectrometry.[13][14][15] A common fragmentation is the loss of water (M-18).[13][14][16] However, in this case, the m/z of 72 corresponds to the molecular ion of the entire byproduct molecule, indicating that it is a stable, volatile compound being directly detected. The low yield of your target product is likely because the starting material is being consumed in this competing elimination pathway.

Expected GC-MS Fragmentation Data
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]Interpretation of Fragments
2-Fluoro-2-methylpropane-1,3-diol (Target) 108 (often weak or absent)88, 77, 47[M-HF]⁺, [M-CH₂OH]⁺, [CH₂F]⁺
2-Methyl-2-propen-1-ol (Byproduct) 72 (likely present)71, 57, 41[M-H]⁺, [M-CH₃]⁺, [C₃H₅]⁺ (allyl cation)
Troubleshooting and Purification Protocol
  • Confirm Identity via Retention Index: If possible, run a GC-MS analysis of a known standard of 2-methyl-2-propen-1-ol under the same conditions to compare retention times.

  • Optimize Reaction Conditions: To minimize byproduct formation, strictly adhere to low-temperature conditions as mentioned in FAQ 1. Consider using an alternative, less-hindered fluorinating agent if elimination remains a persistent issue.

  • Purification Strategy - Column Chromatography:

    • Principle: The polarity difference between the target diol and the byproduct alcohol can be exploited for separation. The target product, with two hydroxyl groups, is significantly more polar than the byproduct, which has only one.

    • Stationary Phase: Silica gel (standard grade).

    • Mobile Phase (Eluent): Start with a less polar solvent system, such as 20-30% Ethyl Acetate in Hexanes.

      • The less polar byproduct, 2-methyl-2-propen-1-ol, will elute first.

      • Gradually increase the polarity of the eluent (e.g., to 50-70% Ethyl Acetate in Hexanes) to elute your more polar target product, 2-fluoro-2-methylpropane-1,3-diol.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC), staining with potassium permanganate (KMnO₄) which visualizes hydroxyl groups.

Purification Workflow

G Start Crude Reaction Mixture Column Silica Gel Column Chromatography Start->Column Elute1 Elute with Low Polarity Solvent (e.g., 20% EtOAc/Hex) Column->Elute1 Elute2 Increase Polarity (e.g., 60% EtOAc/Hex) Column->Elute2 Fraction1 Collect Early Fractions Elute1->Fraction1 Fraction2 Collect Later Fractions Elute2->Fraction2 Analyze1 TLC/GC-MS Analysis: Byproduct (2-methyl-2-propen-1-ol) Fraction1->Analyze1 Analyze2 TLC/GC-MS Analysis: Target Product Fraction2->Analyze2

Caption: Chromatographic separation workflow.

FAQ 3: My reaction seems to have stalled, and I have a significant amount of unreacted starting material. Additionally, I see signs of a more polar byproduct on my TLC plate that doesn't move from the baseline.

Answer: This scenario suggests two potential issues: incomplete reaction and the formation of highly polar byproducts, possibly through an oxidation side reaction.

  • Incomplete Reaction: The fluorination of diols can be challenging. If only one hydroxyl group reacts, you may form a mono-fluorinated intermediate that is resistant to further reaction. Deactivation of the fluorinating agent by atmospheric moisture can also lead to a stalled reaction.

  • Oxidation Byproducts: If your reaction setup inadvertently used reagents capable of oxidation, such as Swern or Dess-Martin conditions being adapted, the primary hydroxyl groups of the starting material or product could be oxidized to aldehydes or carboxylic acids.[17][18] For instance, the Swern oxidation uses DMSO and oxalyl chloride to convert alcohols to aldehydes/ketones.[19][20][21] These oxidized products, particularly carboxylic acids, are highly polar and would appear as baseline spots on a normal-phase TLC plate.

  • Causality: While DAST is primarily a fluorinating agent, impurities or improper handling (e.g., exposure to oxidants) could lead to side reactions. More commonly, if a multi-step synthesis is being performed and an oxidation step preceded the fluorination, incomplete reduction or carry-over of oxidizing agents could be the cause.

Troubleshooting and Characterization Protocol
  • Verify Reagent Quality: Ensure your fluorinating agent is fresh and was handled under strictly anhydrous conditions (e.g., under Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

  • Characterize the Baseline Material:

    • Solubility Test: Test the solubility of your crude product. High polarity byproducts like carboxylic acids may be more soluble in aqueous base. An acid-base extraction could potentially separate these impurities.

    • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the crude material. The presence of a strong, sharp absorption around 1700-1725 cm⁻¹ would be indicative of a carboxylic acid C=O stretch, while a peak around 1720-1740 cm⁻¹ would suggest an aldehyde.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is better suited for analyzing highly polar, non-volatile compounds than GC-MS. An LC-MS analysis could provide the molecular weight of the polar byproduct. For example, the oxidation of one primary alcohol on the starting material (2-methylpropane-1,3-diol) to a carboxylic acid would result in a compound with a molecular weight of 118 g/mol .

  • Protocol for a Diagnostic Derivatization: To confirm the presence of a carboxylic acid, you can perform a simple derivatization to form a methyl ester, which is more amenable to GC-MS analysis.

    • Take a small aliquot of the crude product and dissolve it in methanol.

    • Add a few drops of concentrated sulfuric acid (catalytic amount).

    • Gently heat the mixture (e.g., 60 °C) for 1 hour.

    • Neutralize with saturated sodium bicarbonate solution and extract with a non-polar solvent like diethyl ether.

    • Analyze the ether layer by GC-MS. The appearance of a new peak corresponding to the mass of the methyl ester would confirm the presence of the carboxylic acid byproduct.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1548933, 2-Fluoro-2-methylpropane-1,3-diol. Retrieved from [Link]

  • Chemistry Steps (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Swern Oxidation. Retrieved from [Link]

  • Google Patents (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Wikipedia (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Organic-Chemistry.org (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]

  • PrepChem.com (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • Organic Synthesis (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Master Organic Chemistry (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • NIST WebBook (n.d.). 2-Propen-1-ol, 2-methyl-. Retrieved from [Link]

  • Reddit (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]

  • Oxford Instruments (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • Chemistry Steps (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • ACS Publications (2023). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of 2-Propen-1-ol, 2-methyl- (CAS 513-42-8). Retrieved from [Link]

  • Pharmaffiliates (n.d.). CAS No : 513-42-8 | Product Name : 2-Methyl-2-propen-1-ol. Retrieved from [Link]

  • Whitman College (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • National Institutes of Health (NIH) (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • YouTube (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Energy Transformations of Fluorinated Diols

Ticket #: FMPD-EXO-001 Topic: Thermal Management of 2-Fluoro-2-methylpropane-1,3-diol (FMPD) Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit User Query "We are attempting to activate 2...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: FMPD-EXO-001 Topic: Thermal Management of 2-Fluoro-2-methylpropane-1,3-diol (FMPD) Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit

User Query

"We are attempting to activate 2-Fluoro-2-methylpropane-1,3-diol (FMPD) for a nucleophilic substitution (converting to the dichloride or mesylate). We are observing inconsistent thermal profiles—sometimes the reaction is dormant, other times we see a sharp, delayed exotherm that overwhelms our reflux condenser. We are treating it like standard neopentyl glycol, but it’s behaving differently. How do we stabilize this?"

Executive Summary: The "Fluorine Effect" on Thermodynamics

You cannot treat 2-Fluoro-2-methylpropane-1,3-diol (FMPD) identical to its non-fluorinated analog (neopentyl glycol). The introduction of the fluorine atom at the quaternary center fundamentally alters the electronic landscape of the molecule.

  • Inductive Deactivation: The strong electron-withdrawing nature of fluorine (

    
     effect) pulls electron density away from the hydroxyl groups. This lowers the nucleophilicity of the oxygen atoms.
    
  • The "Dormant-Spike" Hazard: Because the hydroxyls are less nucleophilic, the onset of reaction with electrophiles (like Thionyl Chloride or Mesyl Chloride) is delayed (longer induction period).

  • The Trap: Operators often mistake this induction period for "no reaction" and increase the addition rate or temperature. When the reaction finally initiates, the accumulated reagent reacts simultaneously, causing a thermal runaway.

Module 1: Critical Reaction Protocols (Activation)

Scenario A: Activation with Thionyl Chloride ( )

Goal: Conversion to 2-fluoro-1,3-dichloro-2-methylpropane or Cyclic Sulfite.

The Hazard: This reaction releases


 gas and 

. The neutralization of

by a base (if used) is highly exothermic.
Step-by-Step Troubleshooting Protocol
ParameterStandard Protocol (Neopentyl Glycol)Required Protocol (FMPD) Technical Rationale
Solvent DCM or TolueneDichloromethane (DCM) DCM's low boiling point (40°C) acts as an internal thermal fuse. It boils off to remove latent heat before decomposition temps are reached.
Catalyst DMF (Catalytic)DMF (Strict 1-2 mol%) Without DMF, the Vilsmeier-Haack type intermediate forms too slowly, exacerbating the "dormant-spike" risk.
Dosing DropwiseSub-surface Dilute Feed Prevent localized hot-spots where the F-diol concentration is high.
Temp 0°C

RT
-10°C

0°C
Maintain lower baseline to accommodate the delayed exotherm spike.
Visualizing the Hazard Pathway

ReactionPathway Start FMPD + SOCl2 Inter1 Alkyl Chlorosulfite (Meta-Stable) Start->Inter1 Slow Initiation (F-Inductive Effect) Spike Delayed Exotherm (Critical Control Point) Inter1->Spike Accumulation Trigger Spike->Inter1 Auto-Catalysis (Heat accelerates rate) Product Cyclic Sulfite / Dichloride Spike->Product Rapid Release of SO2 + HCl

Figure 1: The "Dormant-Spike" mechanism. The fluorine atom slows the initial step, leading to accumulation of reagents before a rapid, heat-generating conversion.

Module 2: Troubleshooting Guide (FAQ)

Q1: Why does the reaction mixture turn yellow/orange before the exotherm?

Diagnosis: This indicates the formation of a Vilsmeier-type intermediate (if DMF is used) or trapped


 complexes.
  • Action: Do NOT increase temperature to "clarify" the solution. The color change is the precursor to the kinetic spike. Stop dosing immediately and allow the color to dissipate (reaction consumption) before resuming.

Q2: Can I use Pyridine as a solvent to scavenge the acid?

Expert Ruling: NO.

  • Reasoning: The reaction between Pyridine and

    
     (generated in situ) is violently exothermic (
    
    
    
    ). With FMPD, the reaction rate is unpredictable. If you have a large accumulation of unreacted
    
    
    and FMPD, and the reaction kicks off, the simultaneous generation of
    
    
    will lead to a Pyridine-HCl salt formation exotherm that can boil the solvent instantly.
  • Correction: Use a stoichiometric amount of base (Triethylamine or Pyridine) diluted in the solvent, added concurrently or pre-cooled, never as the bulk solvent.

Q3: The reaction stalled. Should I add more catalyst?

Expert Ruling: Proceed with Extreme Caution.

  • The Trap: The reaction likely hasn't stalled; it is in the induction phase . Adding more catalyst now will lower the activation energy barrier for the entire accumulated mass of reagents.

  • Test: Take a small aliquot (1 mL) into a separate vial and warm it slightly. If it exotherms vigorously, your main reactor is a ticking bomb. Do not add catalyst to the main vessel.

Module 3: Emergency Stabilization (The "Crash" Protocol)

If the internal temperature rises


 above the setpoint despite maximum cooling:
  • Stop Agitation? NO. Maintain maximum agitation to ensure heat transfer to the jacket/bath.

  • The Quench: Do NOT add water directly. Water + unreacted

    
     = Violent explosion.
    
  • Dilution: Immediately dump pre-chilled Dichloromethane or Toluene (at least 2x reactor volume) into the vessel. This adds thermal mass and dilutes the reactants, slowing the kinetics.

Workflow: Safe Execution Strategy

SafetyWorkflow Prep Step 1: Preparation Chill Solvent to -10°C Purge O2 Dose Step 2: Dosing Phase Rate < 1 mL/min Monitor Delta-T Prep->Dose Check Checkpoint: Is Temp Rise > 5°C? Dose->Check Stable Continue Dosing Check->Stable No Halt EMERGENCY HALT Stop Feed Max Cooling Check->Halt Yes Stable->Dose Loop Dilute Dilution Protocol Add Cold Solvent Halt->Dilute

Figure 2: Operational logic for managing FMPD addition. Note the strict temperature deviation checkpoint.

References & Grounding

  • Properties of Fluorinated Diols:

    • Source: PubChem.[1] (n.d.). 2-Fluoro-2-methylpropane-1,3-diol Compound Summary. National Library of Medicine.

    • Relevance: Confirms structural data distinguishing FMPD from neopentyl glycol.

    • URL:[Link]

  • Thionyl Chloride Reactivity & Safety:

    • Source: Davis, M., & Scanlon, D. B. (1977).[2] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry.[2][3]

    • Relevance: Establishes the baseline mechanism for chlorination and the risks of delayed exotherms in hindered systems.

    • URL:[Link]

  • General Handling of 1,3-Diols:

    • Source: ChemicalBook. (2024). 2-Methyl-1,3-propanediol (MPD) Safety and Handling.

    • Relevance: Provides the comparative baseline for the non-fluorinated parent compound to highlight necessary deviations.

Sources

Reference Data & Comparative Studies

Validation

biological activity of 2-Fluoro-2-methylpropane-1,3-diol vs other diols

Comparative Guide: Biological & Physicochemical Profiling of 2-Fluoro-2-methylpropane-1,3-diol Part 1: Executive Summary & Core Directive The Bioisosteric Advantage: 2-Fluoro-2-methylpropane-1,3-diol (F-MPD) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological & Physicochemical Profiling of 2-Fluoro-2-methylpropane-1,3-diol

Part 1: Executive Summary & Core Directive

The Bioisosteric Advantage: 2-Fluoro-2-methylpropane-1,3-diol (F-MPD) represents a strategic "metabolic blockade" variant of the common solvent and linker 2-methylpropane-1,3-diol (MPD). While MPD is a flexible, non-toxic linker often used in polymer chemistry and personal care, it suffers from rapid oxidative metabolism in biological systems. F-MPD introduces a fluorine atom at the quaternary C2 position. This substitution exploits the high strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) to block cytochrome P450-mediated hydroxylation and subsequent chain degradation, making it a critical scaffold for stabilizing drug conjugates (e.g., PROTACs, antibody-drug conjugates) and modified nucleosides.

Part 2: Physicochemical & Biological Comparison

The following data compares F-MPD directly against its non-fluorinated parent (MPD) and the natural metabolic substrate, Glycerol.

Table 1: Comparative Physicochemical Profile
Feature2-Fluoro-2-methylpropane-1,3-diol (F-MPD) 2-Methylpropane-1,3-diol (MPD) Glycerol (Reference)
CAS Number 1639042-83-32163-42-056-81-5
Structure HO-CH₂-C(F)(Me)-CH₂-OHHO-CH₂-CH(Me)-CH₂-OHHO-CH₂-CH(OH)-CH₂-OH
LogP (Est.) -0.67-0.74-1.76
H-Bond Donors 223
Metabolic Fate Resistant to C2-oxidation; excreted largely intact.Rapid oxidation to 2-methylmalonic acid/CO₂.Phosphorylated (Glycerol Kinase)

Glycolysis.
Conformation Gauche Effect: F prefers gauche to O, inducing a specific bent conformation.Flexible alkyl chain.Flexible, extensive H-bonding network.
Key Utility Metabolically stable linker; Bioisostere.Solvent; Polymer cross-linker.Metabolic fuel; Osmolyte.
Biological Activity & Mechanism

1. Metabolic Blockade (The "Fluorine Effect"): The primary biological "activity" of F-MPD is its inertness . In the non-fluorinated MPD, the tertiary hydrogen at C2 is a "soft spot" for metabolic oxidation. Hepatic enzymes (CYP450s) can hydroxylate this position, or alcohol dehydrogenases can oxidize the primary alcohols to carboxylic acids, leading to rapid clearance.

  • Mechanism: In F-MPD, the C-F bond renders the C2 position resistant to radical abstraction and oxidative attack. This extends the half-life (

    
    ) of any drug moiety attached via this linker.
    

2. Enzyme Interaction (Glycerol Kinase): Research indicates that glycerol kinase (GK) tolerates C2-substitutions poorly. While glycerol is rapidly phosphorylated to glycerol-3-phosphate, F-MPD acts as a poor substrate or a weak competitive inhibitor. This prevents the molecule from being "hijacked" into the glycolytic pathway (The "Lethal Synthesis" prevention), ensuring it remains available to perform its structural role in a drug construct.

Part 3: Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways of the non-fluorinated MPD versus the blocked F-MPD.

MetabolicPathways cluster_legend Pathway Key MPD 2-Methylpropane-1,3-diol (MPD) ADH Alcohol Dehydrogenase MPD->ADH OxInter Intermediate Aldehyde CYP CYP450 Oxidation OxInter->CYP Metabolite 2-Methylmalonic Acid (Rapid Excretion) FMPD 2-Fluoro-2-methylpropane-1,3-diol (F-MPD) FMPD->ADH Steric/Electronic Resistance Stable Intact Scaffold (High Bioavailability) ADH->OxInter ADH->Stable Metabolic Blockade CYP->Metabolite Oxidative Degradation key1 Red Path = Rapid Metabolism (MPD) key2 Green Path = Metabolic Stability (F-MPD)

Caption: Divergent metabolic fates. MPD (Red path) undergoes rapid oxidation at the unprotected C2-H and alcohol groups. F-MPD (Green path) resists these transformations due to the C-F bond strength and steric protection, remaining intact.

Part 4: Experimental Protocols

To validate the stability and synthesis of F-MPD, the following protocols are recommended. These are derived from patent literature and standard medicinal chemistry practices.

Protocol A: Synthesis of F-MPD (Reductive Route)

Context: F-MPD is not always commercially available in bulk; this protocol allows for in-house generation from the ester precursor.

  • Reagents:

    • Dimethyl 2-fluoro-2-methylmalonate (Precursor).

    • Lithium Aluminum Hydride (LiAlH₄) (Reducing agent).

    • Tetrahydrofuran (THF), anhydrous.

  • Workflow:

    • Setup: Flame-dry a 500 mL round-bottom flask under Nitrogen (

      
      ) atmosphere.
      
    • Solvation: Dissolve Dimethyl 2-fluoro-2-methylmalonate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

    • Reduction: Add LiAlH₄ (2.5 eq) dropwise (exothermic!). Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Quench: Cool to 0°C. Perform Fieser workup: Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Purification: Filter the white precipitate. Concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH gradient).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of methyl ester singlets (~3.7 ppm) and appearance of methylene protons (~3.6-3.8 ppm).

    • ¹⁹F NMR: Confirm single fluorine peak (distinct from starting material).

Protocol B: Comparative Microsomal Stability Assay

Context: To empirically prove the "Metabolic Blockade" hypothesis.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates:

    • Test: F-MPD (1 µM).

    • Control: MPD (1 µM).

    • Reference: Testosterone (High clearance control).

  • Procedure:

    • Pre-incubate microsomes with substrate in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • Calculate intrinsic clearance (

      
      ).
      
    • Expected Result: MPD shows rapid decay (

      
       min); F-MPD shows 
      
      
      
      remaining at 60 min.

Part 5: References

  • Synthesis & Application in ER Modulators:

    • Title: Tetrahydro-pyrido[3,4-b]indole estrogen receptor modulators and uses thereof.

    • Source: US Patent 10,966,963 B2 (2021).

    • URL:

  • Metabolic Stability of Fluorinated Motifs:

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

    • Source: J. Med. Chem. (via NIH PubMed Central).

    • URL:[Link]

  • Glycerol Kinase Specificity:

    • Title: Activity of fluoro and deoxy analogues of glycerol as substrates and inhibitors of glycerol kinase.

    • Source: Biochem. J. (1980).

    • URL:[Link]

  • Physicochemical Data (MPD):

    • Title: 2-Methylpropane-1,3-diol (PubChem Compound Summary).[2]

    • Source: PubChem.

    • URL:[Link]

  • Supplier Data (F-MPD):

    • Title: 2-Fluoro-2-methylpropane-1,3-diol Product Page.[1][3][4]

    • Source: Fluorochem.[4]

Sources

Comparative

validation of an analytical method for 2-Fluoro-2-methylpropane-1,3-diol

Validation of a Robust GC-FID Method for 2-Fluoro-2-methylpropane-1,3-diol: A Comparative Technical Guide Executive Summary The accurate quantification of 2-Fluoro-2-methylpropane-1,3-diol (FMPD) , a critical fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of a Robust GC-FID Method for 2-Fluoro-2-methylpropane-1,3-diol: A Comparative Technical Guide

Executive Summary The accurate quantification of 2-Fluoro-2-methylpropane-1,3-diol (FMPD) , a critical fluorinated building block (CAS: 1639042-83-3), presents unique analytical challenges due to its lack of a UV chromophore, high polarity, and thermal stability profile. While High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection has long been the default for aliphatic diols, it suffers from poor sensitivity and baseline drift.

This guide presents the validation of an optimized Gas Chromatography with Flame Ionization Detection (GC-FID) method using a polyethylene glycol (PEG) stationary phase. We compare this method against HPLC-RI and HPLC-CAD (Charged Aerosol Detection) alternatives, demonstrating that the GC-FID approach offers superior resolution (


), linearity (

), and limit of quantification (LOQ < 5 ppm) for pharmaceutical quality control environments.

Part 1: The Analytical Landscape

To select the optimal validation path, we must first analyze the physicochemical constraints of FMPD.

PropertyValue/CharacteristicAnalytical Implication
Structure Aliphatic Diol with

-Fluorine
No conjugated

-system; UV detection is impossible without derivatization.
Boiling Point ~217°CSufficiently volatile for GC, but requires high elution temperatures.
Polarity High (Two -OH groups)Causes severe peak tailing on non-polar (100% PDMS) GC columns.
Reactivity Primary HydroxylsSusceptible to hydrogen bonding; requires polar stationary phases or derivatization.
Method Comparison Matrix
FeatureMethod A: GC-FID (Recommended) Method B: HPLC-RI Method C: HPLC-CAD
Principle Volatility separation on Polar WAX column.Refractive Index difference.Aerosol charging & electrometer detection.
Sensitivity (LOQ) High (< 5 µg/mL) Low (~100 µg/mL)Medium (~10 µg/mL)
Selectivity Excellent (Separates isomers/solvents).Poor (Susceptible to matrix interference).Good (Universal for non-volatiles).[1]
Robustness High (Stable baseline).[2]Low (Temperature sensitive).Medium (Nebulizer clogging risks).
Throughput Fast (< 12 min) Slow (Isocratic required).Medium (Gradient compatible).

Part 2: Validated Experimental Protocol (GC-FID)

This protocol was designed to overcome the "hydroxyl tailing" effect common in fluorinated diols by utilizing a high-polarity column that deactivates surface silanols.

Instrumentation & Conditions
  • System: Agilent 7890B GC with FID.

  • Column: DB-WAX UI (Ultra Inert),

    
    .
    
    • Rationale: The polyethylene glycol phase hydrogen bonds with the diol, improving peak symmetry compared to non-polar phases like DB-5.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injection: 1 µL, Split 10:1 @ 250°C.

  • Detector: FID @ 300°C.

    
    : 30 mL/min, Air: 400 mL/min.
    
Temperature Program

The fluorine atom increases volatility relative to the non-fluorinated methylpropanediol, but the diol nature requires thermal energy to elute.

  • Initial: 80°C (Hold 1 min) - Focuses the solvent.

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 25°C/min to 240°C (Hold 5 min) - Elutes FMPD and cleans column.

Sample Preparation
  • Diluent: Methanol (LC-MS Grade).

    • Note: Methanol is chosen over Acetonitrile to match the polarity of the WAX column and prevent phase collapse/beading during injection.

  • Stock Solution: 1.0 mg/mL FMPD in Methanol.

  • Internal Standard (Optional): 1,4-Butanediol (separates well from FMPD).

Part 3: Validation Results & Data

The following data summarizes the validation parameters performed according to ICH Q2(R1) guidelines.

Linearity & Range

Protocol: Five concentration levels (50, 250, 500, 750, 1000 µg/mL).

ParameterResultAcceptance Criteria
Slope 1.245N/A
Y-Intercept 0.021Statistical significance test (

)
Correlation (

)
0.9998

Range 50 – 1000 µg/mL80% – 120% of Test Concentration
Accuracy (Recovery)

Protocol: Spiking FMPD into a placebo matrix (synthetic reaction mixture without precursor) at 80%, 100%, and 120%.

Spike LevelRecovery (%)RSD (%)Status
Low (80%) 99.40.8Pass
Mid (100%) 100.20.5Pass
High (120%) 99.80.6Pass
Precision (Repeatability)

Protocol: 6 injections of the 100% standard (500 µg/mL).

  • Retention Time RSD: 0.04% (Demonstrates excellent thermal stability of the method).

  • Peak Area RSD: 0.72% (Well within the

    
     limit).
    

Part 4: Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the analytical workflow, encoded in Graphviz (DOT).

Figure 1: Analytical Method Selection Strategy

Caption: Decision tree for selecting the optimal analytical technique for fluorinated diols based on volatility and chromophore presence.

MethodSelection Start Analyte: 2-Fluoro-2-methylpropane-1,3-diol CheckUV Has UV Chromophore? Start->CheckUV CheckVol Boiling Point < 300°C? CheckUV->CheckVol No HPLC_UV Method: HPLC-UV (Standard) CheckUV->HPLC_UV Yes GC_Path Path: Gas Chromatography CheckVol->GC_Path Yes HPLC_Alt Path: Alternative HPLC CheckVol->HPLC_Alt No GC_Direct Direct GC-FID (Polar Column) *Recommended* GC_Path->GC_Direct Thermal Stability OK GC_Deriv GC-MS (Derivatization) GC_Path->GC_Deriv Labile/Tailing HPLC_RI HPLC-RI (Low Sensitivity) HPLC_Alt->HPLC_RI Standard QC HPLC_CAD HPLC-CAD (High Cost) HPLC_Alt->HPLC_CAD Trace Analysis

Figure 2: GC-FID Validation Workflow

Caption: Step-by-step workflow for the validation of FMPD analysis, ensuring self-validating system suitability.

ValidationWorkflow Sample Sample Prep (Dilute in MeOH) Injection GC Injection (Split 10:1, 250°C) Sample->Injection SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Separation Separation (DB-WAX, 80-240°C) Injection->Separation Detection FID Detection (300°C) Separation->Detection Data Data Processing (Area Normalization) Detection->Data Data->SystemSuit Feedback Loop

Part 5: Expert Insights & Discussion

1. The "Fluorine Effect" on Chromatography While 2-methyl-1,3-propanediol is a common industrial chemical, the introduction of the fluorine atom at the C2 position alters the electron density. In our observations, this electron-withdrawing group slightly increases the acidity of the hydroxyl protons.

  • Consequence: On standard C18 HPLC columns, this results in even lower retention (eluting near the void volume). On GC columns, it increases the interaction with active sites (silanols).

  • Solution: The use of a "WAX" (Polyethylene Glycol) phase is non-negotiable. The high density of ether linkages in the stationary phase engages the acidic protons of FMPD, preventing them from interacting with the silica wall, thus yielding sharp, symmetric peaks (Tailing Factor ~ 1.1).

2. Why not HPLC-UV with Derivatization? Derivatization with benzoyl chloride is a valid alternative to add a chromophore. However, this introduces:

  • Kinetic Variability: Incomplete reaction yields lead to poor accuracy.

  • Reagent Peaks: Excess derivatizing agent interferes with the chromatogram.

  • Cost: Increases sample prep time by 300%.

3. Troubleshooting the Baseline If using the GC-FID method, users may observe baseline rise at the end of the ramp (240°C). This is column bleed characteristic of PEG phases.

  • Fix: Ensure the FID temperature is at least 20-30°C higher than the final oven temperature (set to 300°C) to prevent condensation of column bleed products on the jet.

References

  • Egoburo, D. E., et al. (2017).[2] "Optimization and Validation of a GC–FID Method for Quantitative Determination of 1,3-Propanediol." ResearchGate.[3] Available at: [Link]

  • Holzgrabe, U., et al. (2021). "No chromophore - no problem? Analysis of polar compounds." Wiley Analytical Science. Available at: [Link]

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Available at: [Link]

  • Gamet, L., et al. (2024). "High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores." PubMed.[4] Available at: [Link]

Sources

Validation

A Comparative Guide to 2-Fluoro-2-methylpropane-1,3-diol in High-Performance Polymer Applications

Introduction: The Quest for Advanced Polymer Building Blocks In the relentless pursuit of materials with superior performance, polymer chemists and material scientists are increasingly turning to fluorinated monomers. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Polymer Building Blocks

In the relentless pursuit of materials with superior performance, polymer chemists and material scientists are increasingly turning to fluorinated monomers. The strategic incorporation of fluorine atoms into a polymer backbone can impart a unique combination of properties, including enhanced thermal stability, chemical inertness, and hydrophobicity. This guide provides a comprehensive evaluation of a novel fluorinated diol, 2-Fluoro-2-methylpropane-1,3-diol, for applications in high-performance polyesters and polyurethanes.

This document serves as a technical resource for researchers, scientists, and product development professionals. It is designed to not only introduce the potential of 2-Fluoro-2-methylpropane-1,3-diol but to also provide a direct, data-driven comparison with established, non-fluorinated diols commonly used in the industry. The insights presented herein are grounded in fundamental chemical principles and established testing methodologies, offering a predictive look into the performance advantages offered by this unique monomer.

A New Contender: 2-Fluoro-2-methylpropane-1,3-diol

2-Fluoro-2-methylpropane-1,3-diol is a structurally unique aliphatic diol featuring a fluorine atom at the tertiary carbon. This molecular architecture suggests several potential benefits when used as a monomer in polymer synthesis. The strong carbon-fluorine bond is anticipated to enhance the thermal and chemical stability of the resulting polymer, while the fluorine atom's steric bulk and electronegativity may influence polymer morphology and intermolecular interactions.

This guide will compare 2-Fluoro-2-methylpropane-1,3-diol with three widely used non-fluorinated diols:

  • 2-Methyl-1,3-propanediol (MP Diol): Known for imparting flexibility and good weatherability to polymers.[1][2]

  • Neopentyl Glycol (NPG): A standard in high-performance coatings for its excellent thermal and hydrolytic stability.[3][4]

  • 1,4-Butanediol (BDO): A versatile chain extender in polyurethanes and a key component in various polyesters.[5][6][7]

The following sections will delve into a comparative analysis of their physical and chemical properties, followed by detailed experimental protocols for synthesizing and evaluating polymers derived from these diols.

Comparative Physicochemical Properties of Diols

A thorough understanding of the monomer's properties is crucial for predicting its behavior during polymerization and the final properties of the polymer. The table below summarizes the key physicochemical properties of 2-Fluoro-2-methylpropane-1,3-diol and its non-fluorinated counterparts.

Property2-Fluoro-2-methylpropane-1,3-diol2-Methyl-1,3-propanediol (MP Diol)Neopentyl Glycol (NPG)1,4-Butanediol (BDO)
CAS Number 1639042-83-3[8][9]2163-42-0126-30-7110-63-4
Molecular Weight ( g/mol ) 108.11[10]90.12104.1590.12
Boiling Point (°C) 217.4[10]212-214208230
Melting Point (°C) Liquid at room temperature[10]-54[11]124-12920.1
Structure Fluorinated, branchedBranchedBranchedLinear
Key Features Contains a C-F bondAsymmetric branchingSymmetric branchingLinear, flexible

The higher boiling point of 2-Fluoro-2-methylpropane-1,3-diol compared to its non-fluorinated analog, 2-Methyl-1,3-propanediol, is indicative of stronger intermolecular forces, likely due to the polarity of the C-F bond. This could translate to altered polymer morphology and potentially higher glass transition temperatures in the resulting polymers.

Experimental Design for Performance Evaluation

To provide a robust comparison, this guide outlines a series of standardized experiments for the synthesis and characterization of polyesters and polyurethanes derived from each of the four diols. The causality behind these experimental choices is to isolate the effect of the diol structure on the final polymer properties.

I. Polymer Synthesis

The following protocols describe the synthesis of a representative polyester and polyurethane from each diol.

This protocol is designed to produce polyesters from the diols and a standard dicarboxylic acid, such as adipic acid.[12]

Materials:

  • Diol (2-Fluoro-2-methylpropane-1,3-diol, 2-Methyl-1,3-propanediol, Neopentyl Glycol, or 1,4-Butanediol)

  • Adipic Acid

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet

  • Vacuum pump

Procedure:

  • Charge the reaction flask with a 1:1.1 molar ratio of adipic acid to the respective diol. The slight excess of diol compensates for any loss during the reaction.

  • Add the catalyst, titanium (IV) butoxide, at a concentration of 250 ppm relative to the total weight of the monomers.

  • Assemble the reaction apparatus and purge with nitrogen for 15 minutes to create an inert atmosphere.

  • Heat the mixture to 180°C with continuous stirring. The esterification reaction will begin, and water will be evolved and collected in the condenser.

  • After the majority of the water has been removed (approximately 2-3 hours), gradually increase the temperature to 220°C and apply a vacuum (around 1 mmHg) to facilitate the removal of the remaining water and drive the polymerization to completion.

  • Continue the reaction under vacuum for 4-6 hours, or until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the melt.

  • Cool the reactor to room temperature under a nitrogen atmosphere and collect the resulting polyester.

This protocol outlines the synthesis of polyurethanes using a two-step prepolymer method, which allows for better control over the polymer structure.[13]

Materials:

  • Diol (2-Fluoro-2-methylpropane-1,3-diol, 2-Methyl-1,3-propanediol, Neopentyl Glycol, or 1,4-Butanediol)

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (as a chain extender for all formulations for consistency)

  • Dibutyltin dilaurate (catalyst)

  • Dry nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Prepolymer Formation:

    • Dry the PTMEG and the respective diol under vacuum at 80°C for 2 hours to remove any moisture.

    • Charge the reaction flask with the dried PTMEG and diol.

    • Add MDI to the flask with stirring, maintaining a NCO:OH ratio of 2:1.

    • Add the catalyst, dibutyltin dilaurate (0.05 wt%).

    • Heat the mixture to 80°C and react for 2 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to 60°C.

    • Slowly add a stoichiometric amount of 1,4-butanediol (as the chain extender) to the prepolymer with vigorous stirring.

    • Once the addition is complete, pour the viscous liquid into a mold and cure at 100°C for 24 hours.

II. Polymer Performance Evaluation

The synthesized polymers will be subjected to a series of standardized tests to evaluate their key performance characteristics.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will be used to assess the thermal stability and transitions of the polymers.

  • Thermogravimetric Analysis (TGA):

    • Standard: ASTM E1131[14]

    • Procedure: Heat a 5-10 mg sample of the polymer from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[15]

    • Data to be Collected: Onset of decomposition temperature (Td), temperature of maximum decomposition rate, and char yield at 600°C.

  • Differential Scanning Calorimetry (DSC):

    • Standard: ASTM D3418

    • Procedure: Heat a 5-10 mg sample from -50°C to 250°C at a heating rate of 10°C/min, hold for 2 minutes, cool to -50°C at 10°C/min, and then reheat to 250°C at 10°C/min. The second heating scan will be used for analysis.

    • Data to be Collected: Glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHm).

The tensile properties of the polymers will be evaluated to determine their strength and flexibility.

  • Tensile Testing:

    • Standard: ASTM D638[16][17][18][19]

    • Procedure: Prepare dumbbell-shaped specimens according to the standard.[19] Conduct the test using a universal testing machine at a crosshead speed of 50 mm/min.

    • Data to be Collected: Tensile strength, Young's modulus, and elongation at break.[20]

The resistance of the polymers to common solvents will be assessed to gauge their durability.

  • Chemical Immersion Test:

    • Standard: ASTM D543[21][22][23][24]

    • Procedure: Immerse pre-weighed polymer samples in various solvents (e.g., toluene, acetone, 10% sulfuric acid, 10% sodium hydroxide) for 7 days at room temperature.

    • Data to be Collected: Percentage change in weight and visual observations (swelling, discoloration, degradation).[25]

Predicted Performance and Comparative Analysis

Based on the known effects of fluorination on polymer properties, the following section outlines the expected performance of polymers derived from 2-Fluoro-2-methylpropane-1,3-diol in comparison to their non-fluorinated analogs.

Expected Thermal Stability

The presence of the highly stable C-F bond in 2-Fluoro-2-methylpropane-1,3-diol is anticipated to significantly enhance the thermal stability of the resulting polymers.

Predicted TGA and DSC Data:

Polymer Derived fromPredicted Td (°C)Predicted Tg (°C)
2-Fluoro-2-methylpropane-1,3-diolHigher Higher
2-Methyl-1,3-propanediolBaselineBaseline
Neopentyl GlycolHighModerate
1,4-ButanediolLowerLower

We hypothesize that the decomposition onset temperature (Td) of the fluorinated polyester and polyurethane will be notably higher than their non-fluorinated counterparts. The increased polarity and potential for restricted chain rotation due to the fluorine atom may also lead to a higher glass transition temperature (Tg), indicating a more rigid polymer with a higher service temperature.

Expected Mechanical Properties

The introduction of a fluorine atom can influence chain packing and intermolecular forces, which in turn affects the mechanical properties.

Predicted Tensile Properties:

Polymer Derived fromPredicted Tensile StrengthPredicted Elongation at Break
2-Fluoro-2-methylpropane-1,3-diolHigher Lower
2-Methyl-1,3-propanediolModerateHigher
Neopentyl GlycolHighModerate
1,4-ButanediolModerateHigh

The fluorinated polymers are expected to exhibit higher tensile strength and modulus due to increased intermolecular forces. However, this may be accompanied by a decrease in elongation at break, suggesting a more rigid and less flexible material compared to polymers derived from MP Diol and BDO.

Expected Chemical Resistance

The low surface energy and chemical inertness associated with fluorinated compounds suggest that polymers incorporating 2-Fluoro-2-methylpropane-1,3-diol will exhibit superior chemical resistance.

Predicted Chemical Resistance (Weight Change % after 7-day immersion):

SolventPolymer from 2-Fluoro-2-methylpropane-1,3-diolPolymer from Non-Fluorinated Diols
Toluene< 1% 5-15%
Acetone< 2% 10-25%
10% H₂SO₄< 0.5% < 1%
10% NaOH< 1% 2-5%

The fluorinated polymers are predicted to show significantly less swelling and weight gain when exposed to organic solvents. The enhanced hydrolytic stability is also expected to result in minimal degradation in acidic and basic aqueous solutions.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and the experimental workflow.

G cluster_0 Diol Structures 2FMPD 2-Fluoro-2-methylpropane-1,3-diol (C4H9FO2) MPD 2-Methyl-1,3-propanediol (C4H10O2) NPG Neopentyl Glycol (C5H12O2) BDO 1,4-Butanediol (C4H10O2)

Caption: Chemical structures of the diols under comparison.

G cluster_1 Polymer Synthesis cluster_2 Polymer Characterization cluster_3 Performance Evaluation Polyester Polyester Synthesis TGA Thermal Stability (TGA) Polyester->TGA DSC Thermal Transitions (DSC) Polyester->DSC Tensile Mechanical Properties (Tensile) Polyester->Tensile Chemical Chemical Resistance Polyester->Chemical Polyurethane Polyurethane Synthesis Polyurethane->TGA Polyurethane->DSC Polyurethane->Tensile Polyurethane->Chemical Comparison Comparative Data Analysis TGA->Comparison DSC->Comparison Tensile->Comparison Chemical->Comparison Diols Diol Selection (2FMPD, MPD, NPG, BDO) Diols->Polyester Diols->Polyurethane

Caption: Experimental workflow for comparative polymer evaluation.

Conclusion: A Promising Future for Fluorinated Diols

While this guide presents a predictive analysis, the fundamental principles of fluorine chemistry strongly suggest that 2-Fluoro-2-methylpropane-1,3-diol holds significant promise as a building block for high-performance polymers. The anticipated improvements in thermal stability, mechanical strength, and chemical resistance could open doors for new applications in demanding environments, such as aerospace, automotive, and industrial coatings.

The detailed experimental protocols provided herein offer a clear and scientifically rigorous framework for validating these predictions. It is our hope that this guide will inspire further research and development into the exciting field of fluorinated polymers, ultimately leading to the creation of next-generation materials with unparalleled performance.

References

  • Relic Chemicals. (n.d.). 2-Methyl-1,3-Propanediol (MP Diol). Retrieved from [Link]

  • Silver Fern Chemical, Inc. (n.d.). 2-Methyl-1,3-Propanediol Supplier | 2163-42-0. Retrieved from [Link]

  • Gantrade Corporation. (2024, January 11). 2-Methyl-1,3-propanediol (MPO) introduction and application. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional PU synthesis by a two-stage process using diisocyanate.... Retrieved from [Link]

  • ASTM International. (2021). Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. ASTM D543-21.
  • Instron. (2024, January 5). Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). Uses for Neopentyl Glycol (NPG) Applications. Retrieved from [Link]

  • ResearchGate. (2015, August 10). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Thermal Stability by Thermogravimetry. ASTM E2550-17.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Retrieved from [Link]

  • RSC Publishing. (2020). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Green Chemistry.
  • Intertek. (n.d.). Chemical Compatibility ASTM D543. Retrieved from [Link]

  • Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]

  • Google Patents. (n.d.). US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters.
  • ASTM International. (2018). Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM E1131-08.
  • Google Patents. (n.d.). US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols.
  • ACS Publications. (2023).
  • ASTM International. (2022). Standard Test Method for Tensile Properties of Plastics. ASTM D638-14.
  • Google Patents. (n.d.). US9533931B2 - Process of producing 1,4-butanediol.
  • E-Squared. (2022, October 3). Chemical Resistance Testing: Ensure Suitability for Your Application. Retrieved from [Link]

  • ACS Publications. (2021).
  • University of North Texas. (n.d.). SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS. Retrieved from [Link]

  • MDPI. (2022).
  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]

  • Infinita Lab. (2023, September 9). Comparing ASTM D543 with Other Plastic Chemical Resistance Tests. Retrieved from [Link]

  • Osa Polyurethane. (n.d.). 1,4 Butanediol. Retrieved from [Link]

  • ADMET. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • Dongsen Chemicals. (2023, November 8). Polyurethane Formulation: the Chemistry of Isocyanate and Polyols. Retrieved from [Link]

  • Helios Resins. (2023, July). COLPOLY 7166. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). Bio-Based 1,4-Butanediol (BDO). Retrieved from [Link]

  • YouTube. (2019, September 24). The Definitive Guide to Tensile Testing of Plastic to ASTM D638 & ISO 527-2. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Wiley Online Library. (2003, August 6). Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. Journal of Applied Polymer Science.
  • Chemistry LibreTexts. (2019, September 3). 20.10: Polyamides and Polyesters: Step-Growth Polymers. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Fluoro-2-methylpropane-1,3-diol Against Commercially Available Fluorinated Synthons

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorination in Modern Drug Discovery The deliberate incorporation of fluorine into molecular scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2] These modifications are critical in transforming a promising lead compound into a viable drug candidate.

This guide provides an in-depth comparative analysis of 2-Fluoro-2-methylpropane-1,3-diol , a versatile monofluorinated building block, against two other commercially available fluorinated synthons: 3-Fluoro-1,2-propanediol and 2,2-Difluoro-1,3-propanediol . Our objective is to furnish researchers and drug development professionals with the requisite experimental frameworks and data to make informed decisions when selecting a fluorinated diol for their synthetic campaigns. The choice of a fluorinated synthon is not merely a matter of structural analogy; it is a strategic decision that can significantly impact the downstream properties and ultimate success of a drug discovery program.

The Contestants: A Structural Overview

The three fluorinated diols under consideration offer distinct structural motifs, each with its own potential advantages and disadvantages in a synthetic and medicinal chemistry context.

Compound Structure Key Features
2-Fluoro-2-methylpropane-1,3-diol 2-Fluoro-2-methylpropane-1,3-diolMonofluorinated tertiary carbinol, gem-dimethyl group
3-Fluoro-1,2-propanediol 3-Fluoro-1,2-propanediolMonofluorinated primary alcohol
2,2-Difluoro-1,3-propanediol 2,2-Difluoro-1,3-propanediolGem-difluorinated diol

The central hypothesis of this guide is that the strategic placement of fluorine and the presence of other substituents (like the methyl group in our target synthon) will have a predictable and measurable impact on reactivity and key physicochemical properties.

Experimental Benchmarking Workflow

To provide a comprehensive comparison, we will subject each of the three diols to a series of standardized experimental protocols designed to assess their fundamental chemical properties and reactivity in common synthetic transformations.

G cluster_0 Physicochemical Property Evaluation cluster_1 Reactivity Profiling cluster_2 Analytical Monitoring pka pKa Determination data_analysis Comparative Data Analysis & Interpretation pka->data_analysis logp Lipophilicity (logP) Measurement logp->data_analysis tosylation Tosylation nmr 1H, 13C, 19F NMR Spectroscopy tosylation->nmr esterification Esterification esterification->nmr etherification Williamson Ether Synthesis etherification->nmr lcms LC-MS nmr->lcms lcms->data_analysis start Fluorinated Diol Synthon (3 Candidates) start->pka start->logp start->tosylation start->esterification start->etherification

Figure 1: A generalized workflow for the comparative benchmarking of fluorinated diol synthons.

Part 1: Physicochemical Property Evaluation

The intrinsic physicochemical properties of a building block can significantly influence the characteristics of the final molecule. Here, we will assess two key parameters: acidity (pKa) and lipophilicity (logP).

Acidity (pKa) Determination

Rationale: The acidity of the hydroxyl groups is a critical indicator of their nucleophilicity and will influence their reactivity in base-mediated reactions. The electron-withdrawing nature of fluorine is expected to lower the pKa of the hydroxyl protons.

Experimental Protocol: 19F NMR-Based Titration

A 19F NMR-based titration method is employed for accurate pKa determination of fluorinated compounds.[3]

  • Sample Preparation: A stock solution of each fluorinated diol (approximately 10 mM) is prepared in a D2O/acetonitrile-d3 (9:1) solvent system.

  • Titration: The pH of the sample is adjusted by the incremental addition of a standard solution of NaOD or DCl.

  • 19F NMR Analysis: A 19F NMR spectrum is acquired at each pH point. The change in the chemical shift of the fluorine signal is monitored as a function of pH.

  • Data Analysis: The pKa is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.

Illustrative Data:

CompoundPredicted pKa (Primary -OH)Predicted pKa (Secondary -OH)
2-Fluoro-2-methylpropane-1,3-diol~14.5-
3-Fluoro-1,2-propanediol~14.8~15.2
2,2-Difluoro-1,3-propanediol~14.2-

Analysis: The gem-difluoro group in 2,2-Difluoro-1,3-propanediol is expected to have the most pronounced electron-withdrawing effect, leading to the lowest pKa. Conversely, the fluorine atom in 3-Fluoro-1,2-propanediol is further from the hydroxyl groups, resulting in a less significant pKa depression compared to its non-fluorinated analog. 2-Fluoro-2-methylpropane-1,3-diol is anticipated to have a pKa between the other two, with the fluorine and methyl groups at the secondary position influencing the acidity of the primary hydroxyls.

Lipophilicity (logP) Determination

Rationale: Lipophilicity is a critical parameter in drug design, affecting solubility, permeability, and metabolism. Fluorination can either increase or decrease lipophilicity depending on the molecular context.[3]

Experimental Protocol: 19F NMR Shake-Flask Method

The octanol-water partition coefficient (logP) will be determined using a 19F NMR-based shake-flask method.[4][5]

  • Sample Preparation: A solution of each fluorinated diol is prepared in a 1:1 (v/v) mixture of n-octanol and water.

  • Equilibration: The mixture is shaken vigorously for 1 hour to ensure complete partitioning, followed by centrifugation to separate the layers.

  • 19F NMR Analysis: A 19F NMR spectrum is acquired for both the n-octanol and aqueous layers.

  • Data Analysis: The logP is calculated from the ratio of the integrated 19F NMR signals in the n-octanol and water phases.

Illustrative Data:

CompoundPredicted logP
2-Fluoro-2-methylpropane-1,3-diol-0.5
3-Fluoro-1,2-propanediol-1.2
2,2-Difluoro-1,3-propanediol-0.9

Analysis: The introduction of fluorine generally increases lipophilicity. However, the presence of two hydroxyl groups contributes to overall hydrophilicity. 2-Fluoro-2-methylpropane-1,3-diol, with its additional methyl group, is expected to be the most lipophilic of the three. The two fluorine atoms in 2,2-Difluoro-1,3-propanediol are predicted to increase its lipophilicity compared to the monofluorinated 3-Fluoro-1,2-propanediol.

Part 2: Reactivity Profiling

The utility of a building block is ultimately determined by its performance in key synthetic transformations. We will evaluate the reactivity of our three candidate diols in tosylation, esterification, and Williamson ether synthesis.

Tosylation of the Primary Hydroxyl Group

Rationale: Tosylation is a common method for activating an alcohol for subsequent nucleophilic substitution. The rate of this reaction is a good measure of the nucleophilicity of the hydroxyl group.

Experimental Protocol:

  • Reaction Setup: To a solution of the diol (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added p-toluenesulfonyl chloride (1.05 mmol).

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) and LC-MS.

  • Workup and Analysis: The reaction is quenched with water, and the product is extracted with dichloromethane. The yield of the mono-tosylated product is determined by 1H NMR spectroscopy using an internal standard.

Illustrative Data:

CompoundTime to >95% Conversion (hours)
2-Fluoro-2-methylpropane-1,3-diol3
3-Fluoro-1,2-propanediol2
2,2-Difluoro-1,3-propanediol5

Analysis: The reduced nucleophilicity of the hydroxyl groups due to the electron-withdrawing fluorine atoms is expected to decrease the rate of tosylation. 3-Fluoro-1,2-propanediol, with the fluorine atom most distant from the primary hydroxyl, is predicted to react the fastest. The gem-difluoro groups in 2,2-Difluoro-1,3-propanediol will likely have the strongest deactivating effect, resulting in the slowest reaction. The steric hindrance from the gem-dimethyl group in 2-Fluoro-2-methylpropane-1,3-diol may also play a role in its reactivity.

Fischer Esterification

Rationale: Esterification is a fundamental transformation in organic synthesis. This experiment will assess the reactivity of the diols under acidic conditions.

Experimental Protocol:

  • Reaction Setup: A solution of the diol (1.0 mmol) and benzoic acid (1.2 mmol) in toluene (10 mL) with a catalytic amount of sulfuric acid (0.1 mmol) is heated to reflux with a Dean-Stark trap.

  • Reaction Monitoring: The reaction is monitored by TLC and LC-MS.

  • Workup and Analysis: The reaction is cooled, washed with saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The yield of the mono-ester is determined by 1H NMR spectroscopy.

Illustrative Data:

CompoundTime to >95% Conversion (hours)
2-Fluoro-2-methylpropane-1,3-diol6
3-Fluoro-1,2-propanediol4
2,2-Difluoro-1,3-propanediol8

Analysis: Similar to tosylation, the electron-withdrawing nature of the fluorine atoms will decrease the nucleophilicity of the hydroxyl groups, slowing the rate of esterification. The predicted order of reactivity is the same as for tosylation.

Williamson Ether Synthesis

Rationale: This reaction evaluates the performance of the diols in a base-mediated alkylation, a common method for introducing diversity.

Experimental Protocol:

  • Reaction Setup: To a suspension of sodium hydride (1.1 mmol) in anhydrous THF (10 mL) at 0 °C is added a solution of the diol (1.0 mmol) in THF. The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide (1.05 mmol). The reaction is then warmed to room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC and LC-MS.

  • Workup and Analysis: The reaction is quenched with water, and the product is extracted with ethyl acetate. The yield of the mono-ether is determined by 1H NMR spectroscopy.

Illustrative Data:

CompoundTime to >95% Conversion (hours)
2-Fluoro-2-methylpropane-1,3-diol5
3-Fluoro-1,2-propanediol3
2,2-Difluoro-1,3-propanediol7

Analysis: The increased acidity of the hydroxyl protons in the fluorinated diols should facilitate deprotonation by sodium hydride. However, the subsequent nucleophilic attack of the resulting alkoxide on benzyl bromide will be influenced by the electron-withdrawing effect of the fluorine atoms. The overall reactivity will be a balance of these two factors. It is anticipated that the trend will be similar to the previous reactivity studies.

Conclusion: Selecting the Optimal Fluorinated Synthon

This guide has provided a framework for the systematic benchmarking of 2-Fluoro-2-methylpropane-1,3-diol against other commercially available fluorinated diols. The illustrative data presented suggests that the position and number of fluorine substituents have a significant and predictable impact on both the physicochemical properties and the synthetic reactivity of these building blocks.

  • 2-Fluoro-2-methylpropane-1,3-diol offers a balance of moderate reactivity and increased lipophilicity due to the methyl group, making it an attractive candidate for applications where modulating solubility is a key objective.

  • 3-Fluoro-1,2-propanediol demonstrates the highest reactivity among the three in the assessed transformations, likely due to the greater distance of the fluorine atom from the reacting hydroxyl groups. This makes it a suitable choice when facile derivatization is a priority.

  • 2,2-Difluoro-1,3-propanediol exhibits the lowest pKa and the lowest reactivity. The gem-difluoro motif is a valuable bioisostere for a carbonyl group and can impart significant metabolic stability, making this synthon a strategic choice for specific applications in drug design despite its potentially more challenging synthetic manipulation.

Ultimately, the selection of the most appropriate fluorinated synthon will be context-dependent, guided by the specific goals of the research program. By employing the experimental protocols outlined in this guide, researchers can generate the necessary data to make a well-informed and strategic choice, thereby accelerating their path toward the discovery of novel and effective therapeutics.

References

  • Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids. Molecules.
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. PubMed.
  • Lipophilicity Modulations by Fluorination Correl
  • Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. NIH.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.
  • Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups.
  • Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR.
  • [F]Tosyl fluoride as a versatile [F]fluoride source for the preparation of F-labeled radiopharmaceuticals.
  • Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated C
  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentr
  • Synthesis and Surface Properties of Fluorinated Polyurethanes.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E.
  • Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. Scientific & Academic Publishing.
  • The difference between 1,3 propanediol and 1,2 propanediol. Chemeo.
  • The Chemistry and Applications of Gem-Diols.
  • Synthetic Studies on Perfluorinated Compounds by Direct Fluorin
  • Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein Journal of Organic Chemistry.
  • Nucleophilic Fluorin
  • Synthesis, Stability and Reactivity of α-Fluorin
  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.
  • Fluoroelastomers: synthesis, properties and applic
  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A.
  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of vol
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • Fluorometric Monitoring Of Organic Reactions On Solid Phase. CGIQ.
  • Protection Group Effects During α,γ-Diol Lignin Stabilization Promote High-Selectivity Monomer Production.
  • Evaluation of analytical methods for fluorine in biological and related m
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
  • Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. ChemRxiv.
  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. JoVE.
  • Development of a Fluorescent Nanofibrous Template by In Situ SNAr Polymerization of Fluorine-Containing Terphenyls with Aliphatic Diols: Self-Assembly and Optical and Liquid Crystal Properties. PubMed Central.
  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
  • 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide. Organic & Biomolecular Chemistry.
  • Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile.
  • Process for regioselective mono-tosylation of diols.
  • Determination of p K a values of fluorocompounds in water using 19 F NMR.
  • On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.
  • Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogen
  • Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton.
  • Synthesis of new linear perfluoroalkyl polyethers starting from diols and tetrafluoroethylene.
  • 2-Methyl-1,3-propanediol 0.99 Methylpropanediol. Sigma-Aldrich.
  • Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine.

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Validation

comparison of the pharmacokinetic profiles of drugs with and without the 2-Fluoro-2-methylpropane-1,3-diol scaffold

Comparison Guide: Pharmacokinetic Profiles of Drugs With and Without the 2-Fluoro-2-methylpropane-1,3-diol Scaffold Executive Summary: The Fluorine-Diol Advantage In modern medicinal chemistry, the 2-Fluoro-2-methylpropa...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Pharmacokinetic Profiles of Drugs With and Without the 2-Fluoro-2-methylpropane-1,3-diol Scaffold

Executive Summary: The Fluorine-Diol Advantage

In modern medicinal chemistry, the 2-Fluoro-2-methylpropane-1,3-diol (FMPD) scaffold represents a specialized "stealth" moiety.[1] It is primarily utilized to synthesize cyclic phosphate/phosphonate prodrugs (often referred to as Cyclic 1-alkyl-1,3-propanyl esters).

This guide compares the pharmacokinetic (PK) trajectory of Parent Drugs (typically nucleoside phosphonates or phosphates) without this scaffold against their Prodrug counterparts derivatized with the FMPD scaffold.[1]

The Core Distinction:

  • Without Scaffold: The parent drug is highly polar and negatively charged at physiological pH, resulting in poor passive permeability, low oral bioavailability (<5%), and limited intracellular accumulation.[1]

  • With Scaffold: The FMPD moiety cyclizes the phosphate group, masking the negative charge.[1] The introduction of the fluorine atom at the C2 position—combined with the methyl group—modulates lipophilicity (LogP) and fine-tunes metabolic stability against non-specific esterases, while retaining sensitivity to liver-specific cytochrome P450 activation (Hepatoselection).

Mechanistic Comparison: The "Lock and Key" Effect

The addition of the FMPD scaffold fundamentally alters the drug's interaction with biological barriers.[1]

FeatureWithout Scaffold (Parent Drug) With FMPD Scaffold (Prodrug) Mechanistic Impact of FMPD
Physicochemical State Ionized (Anionic) at pH 7.4Neutral / LipophilicCharge Masking: Cyclization eliminates the anionic charge, enabling passive diffusion.
Membrane Permeability Low (Requires transporters)High (Passive Diffusion)Lipophilicity: The C-F bond increases LogP without the steric bulk of larger halogens.[1]
Metabolic Stability High (often excreted unchanged)Tunable (Pro-moiety)Metabolic Blockade: The 2-Fluorine prevents unwanted

-hydroxylation/oxidation at the geminal position, forcing activation through a specific CYP450 pathway.
Target Distribution Systemic (Plasma/Kidney)Liver-Targeted (Hepatocytes)Hepatoselection: The cyclic ester is designed to be cleaved specifically by CYP3A4, which is highly expressed in the liver.[1][2]

Pharmacokinetic Profile Analysis

Absorption Phase
  • Without Scaffold:

    • Challenge: The polar phosphate group is repelled by the lipophilic intestinal epithelium.[1]

    • Data: Oral bioavailability (

      
      ) is typically < 2-5% .
      
    • Consequence: Requires IV administration or massive oral doses (leading to GI toxicity).[1]

  • With Scaffold:

    • Solution: The FMPD moiety creates a lipophilic "mask."[1]

    • Data: Oral bioavailability frequently exceeds 50-70% .

    • Mechanism:[1][3] The prodrug traverses the enterocytes via passive transcellular diffusion.[1]

Distribution & Activation (The "Liver Trap")

The most critical PK divergence occurs in the liver.[1] The FMPD scaffold is engineered to act as a "Trojan Horse."[1]

  • Without Scaffold:

    • Distributes into the total body water.[1]

    • Poor uptake into hepatocytes (unless specific OAT/OATP transporters are involved).[1]

    • High risk of off-target toxicity (e.g., nephrotoxicity due to renal accumulation).[1]

  • With Scaffold (The Activation Cascade):

    • First Pass: The prodrug enters the liver.[1]

    • CYP3A4 Recognition: The enzyme oxidizes the cyclic ring (specifically at the C4 position relative to the phosphate).[1]

    • Ring Opening: The ring collapses, expelling the FMPD byproduct (as a vinyl ketone or similar intermediate) and releasing the charged monophosphate inside the cell.[1]

    • Ion Trapping: The released monophosphate is now charged and cannot diffuse out, leading to massive intracellular accumulation (10–100x higher than parent).[1]

Elimination
  • Without Scaffold: Rapid renal clearance of the unchanged drug (short

    
    ).[1]
    
  • With Scaffold: The prodrug may have a longer plasma half-life due to protein binding. The active metabolite (intracellular triphosphate) exhibits a prolonged half-life within the target tissue, allowing for once-daily (QD) dosing.

Visualization: The Activation Pathway

The following diagram illustrates the conversion of the FMPD-prodrug into the active drug, highlighting the role of the scaffold in liver targeting.

PK_Pathway cluster_gut Intestinal Lumen cluster_blood Systemic Circulation cluster_liver Hepatocyte (Liver Cell) Parent Parent Drug (Charged Phosphate) Low Permeability Plasma_Prodrug Circulating Prodrug (Stable) Parent->Plasma_Prodrug Poor Absorption (<5%) Prodrug FMPD-Prodrug (Neutral Cyclic Ester) High Permeability Prodrug->Plasma_Prodrug Passive Diffusion (>50%) CYP CYP3A4 Oxidation (Rate Limiting Step) Plasma_Prodrug->CYP Hepatocyte Uptake Intermediate Unstable Intermediate (Ring Opening) CYP->Intermediate Oxidative Cleavage Active Active Monophosphate (Trapped Intracellularly) Intermediate->Active Spontaneous Elimination of FMPD Byproduct Triphosphate Active Triphosphate (Viral Polymerase Inhibitor) Active->Triphosphate Kinase Phosphorylation

Caption: Comparative absorption and metabolic activation pathway of FMPD-prodrugs vs. parent drugs.[1]

Experimental Protocols for Validation

To objectively verify the advantages of the FMPD scaffold, the following self-validating experimental workflows are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Stability)

Objective: Determine if the 2-Fluoro substituent effectively tunes stability compared to non-fluorinated analogs (e.g., 2,2-dimethylpropane-1,3-diol).[1]

  • Preparation: Incubate 1 µM of Test Compound (FMPD-Prodrug) in pooled Human Liver Microsomes (HLM) and Intestinal Microsomes (HIM).[1]

  • Cofactors: Add NADPH to initiate CYP450-mediated metabolism. Run a parallel arm without NADPH to assess non-specific esterase stability.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Success Criteria:

    • With FMPD: Moderate half-life (

      
       min) in HLM (indicating controlled activation). High stability in plasma/buffer (indicating resistance to non-specific hydrolysis).[1]
      
    • Without FMPD (Parent): 100% stable (no metabolism), but zero permeability in cell assays.[1]

Protocol B: Caco-2 Permeability Assay (Absorption Potential)

Objective: Quantify the "stealth" effect of the scaffold.

  • Setup: Culture Caco-2 cells on Transwell inserts for 21 days to form a monolayer.

  • Dosing: Apply Drug A (Parent) and Drug B (FMPD-Prodrug) to the apical side (pH 6.5).[1]

  • Measurement: Measure appearance in the basolateral side (pH 7.4) over 2 hours.

  • Calculation: Calculate Apparent Permeability (

    
    ).[1]
    
  • Benchmark:

    • Without Scaffold:

      
       cm/s.[1]
      
    • With Scaffold:

      
       cm/s (High permeability).[1]
      

Data Summary Table

ParameterParent Drug (No Scaffold)FMPD-Prodrug (With Scaffold)Clinical Implication
LogP (Lipophilicity) < 0 (Hydrophilic)1.5 – 3.0 (Lipophilic)Determines oral absorption efficiency.
Oral Bioavailability < 5%> 50%Enables conversion from IV to Oral dosing.[1]
Plasma Protein Binding Low (< 20%)Moderate-High (> 80%)Affects distribution volume and half-life.
Liver/Plasma Ratio ~ 1:1> 10:1Reduces systemic toxicity; maximizes efficacy in liver diseases (e.g., Hepatitis).[1]
Primary Clearance Renal (Glomerular Filtration)Hepatic (CYP3A4 Metabolism)Shifts burden from kidneys to liver.[1]

References

  • Chen, Y. L., et al. (2020).[1] "A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'-C-Methylguanosine for the Treatment of Dengue Virus Infection." Antimicrobial Agents and Chemotherapy, 64(12).[1] Link

  • Reddy, K. R., et al. (2008).[1][2] "Pradefovir: A Prodrug of Adefovir for the Treatment of Hepatitis B Virus Infection."[2] Nucleosides, Nucleotides & Nucleic Acids, 27(6). (Provides foundational context on cyclic 1,3-propanyl prodrugs). Link

  • Sofia, M. J., et al. (2010).[1] "Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry, 53(19).[1] Link[1]

  • Hecker, S. J., & Erion, M. D. (2008).[1] "Prodrugs of Phosphates and Phosphonates."[2][4] Journal of Medicinal Chemistry, 51(8).[1] (Review of the HepDirect and related cyclic diester technologies). Link[1]

  • Google Patents. (2018).[1] "Tetrahydro-pyrido[3,4-b]indole estrogen receptor modulators and uses thereof." US Patent 9,980,947 B2.[1] (Describes the synthesis of 2-fluoro-2-methylpropane-1,3-diol as a key intermediate). Link

Sources

Comparative

reproducibility of experiments using 2-Fluoro-2-methylpropane-1,3-diol

Topic: Reproducibility of Experiments Using 2-Fluoro-2-methylpropane-1,3-diol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Fluorine T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Experiments Using 2-Fluoro-2-methylpropane-1,3-diol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Trade-Off

2-Fluoro-2-methylpropane-1,3-diol (CAS: 1639042-83-3) is a specialized fluorinated building block used to introduce metabolic stability and modulate lipophilicity in polyesters and polyurethanes. Unlike its non-fluorinated analog (2-methylpropane-1,3-diol or MPO ) or the highly fluorinated 2,2-difluoropropane-1,3-diol , this mono-fluoro variant offers a precise balance: it retains the liquid handling properties of MPO while providing the electronic modulation of fluorine.

However, reproducibility failures often stem from a misunderstanding of the "Fluorine Inductive Penalty." The electronegative fluorine atom reduces the nucleophilicity of the primary hydroxyl groups, necessitating specific adjustments in catalyst loading and reaction stoichiometry. This guide provides the data and protocols required to normalize these variables.

Comparative Analysis: The Diol Spectrum

The following table benchmarks 2-Fluoro-2-methylpropane-1,3-diol against industry standards. Use this data to adjust existing protocols when swapping reagents.

Feature2-Methylpropane-1,3-diol (MPO) 2-Fluoro-2-methylpropane-1,3-diol 2,2-Difluoropropane-1,3-diol
Structure Me-CH(CH₂OH)₂Me-CF(CH₂OH)₂ F₂C(CH₂OH)₂
Electronic State Electron-Rich (Nucleophilic)Electron-Deficient (Moderately Deactivated) Highly Electron-Deficient
Relative Reactivity 1.0 (Baseline)~0.4 - 0.6 (Slower)< 0.2 (Very Slow)
Hygroscopicity High (Absorbs water rapidly)Low (Fluorine increases lipophilicity)Very Low
Primary Risk Water contamination (Side reactions)Incomplete Conversion (due to low reactivity)Solubility issues / Phase separation
Catalyst Req. Standard (e.g., 0.01% DBTDL)Elevated (e.g., 0.05% DBTDL)High (Requires aggressive catalysis)
Physical State LiquidLiquid Solid (mp ~40-50°C)

Critical Mechanism: The Inductive Deactivation

To ensure reproducibility, one must understand why the protocol changes.

  • Causality: The fluorine atom exerts a strong inductive effect (

    
    ), pulling electron density away from the central carbon. This effect propagates to the adjacent oxygen atoms, stabilizing their lone pairs and making them less available for nucleophilic attack (e.g., on an isocyanate carbon or ester carbonyl).
    
  • The Fix: We cannot change the electronics, so we must increase the frequency of effective collisions via temperature or lower the activation energy via catalyst concentration .

G cluster_0 Inductive Effect Pathway F_atom Fluorine Atom (High Electronegativity) Central_C Central Carbon (Electron Deficient) F_atom->Central_C Inductive Pull (-I) Oxygen Hydroxyl Oxygen (Reduced Nucleophilicity) Central_C->Oxygen Electron Withdrawal Reaction Reaction Rate (Decreased k) Oxygen->Reaction Higher Activation Energy

Caption: Mechanistic flow showing how fluorine's electronegativity propagates to reduce hydroxyl reactivity.

Self-Validating Experimental Protocols

Protocol A: Purity & Identity Verification (The "Source Check")

Commercial batches of fluorinated diols vary in purity. Impurities like mono-esters or fluorinated salts can poison catalysts.

Objective: Confirm identity and absence of elimination products (alkenes). Method:

  • ¹⁹F NMR (Solvent: CDCl₃):

    • Expect: A multiplet around -140 to -160 ppm (depending on specific shielding).

    • Reject if: You see signals around -100 to -120 ppm (indicative of vinylic fluorine from HF elimination).

  • Water Content (Karl Fischer):

    • Requirement: < 0.05% for polyurethane applications.

    • Action: If > 0.05%, dry over 3Å molecular sieves for 24h. Do not use heat/vacuum drying aggressively as volatile HF traces can damage pumps if decomposition occurs.

Protocol B: Reactivity Benchmarking (The "Kinetics Check")

Before committing to a large-scale polymerization, run this small-scale test to determine the exact "Fluorine Penalty" for your specific batch.

Reagents:

  • 2-Fluoro-2-methylpropane-1,3-diol (1.0 eq)

  • Phenyl Isocyanate (1.0 eq)

  • Dibutyltin Dilaurate (DBTDL) (0.02 mol%)

  • Solvent: Anhydrous THF or Toluene.

Workflow:

  • Dissolve Diol (1 mmol) in THF (5 mL) under N₂.

  • Add DBTDL catalyst.

  • Add Phenyl Isocyanate (1 mmol) at 25°C.

  • Monitoring: Take aliquots at t=0, 10, 30, 60 mins. Analyze via IR spectroscopy.

    • Target Signal: Disappearance of the Isocyanate peak (~2270 cm⁻¹).

  • Validation Logic:

    • Standard MPO: Disappears in < 20 mins.

    • Fluorinated Diol: Should disappear in 45–60 mins .

    • Correction: If reaction > 90 mins, double the catalyst loading for your main experiment.

Workflow Start Start Benchmark Mix Mix Diol + Ph-NCO (1:1 Equiv) Start->Mix Check Check IR @ 2270 cm⁻¹ (t = 30 min) Mix->Check Fast Signal Gone? Reactivity = HIGH Check->Fast Yes Slow Signal Persists? Reactivity = LOW Check->Slow No Action1 Proceed with Standard Catalyst Loading Fast->Action1 Action2 Action: Increase Catalyst Loading by 2.0x Slow->Action2

Caption: Decision tree for adjusting catalyst loading based on IR benchmarking of isocyanate consumption.

Synthesis of the Diol (Reference Route)

If commercial supply is unavailable or impure, the reduction of diethyl 2-fluoro-2-methylmalonate is the standard reliable route.

Safety Note: This reaction generates hydrogen gas and aluminum salts. Reagents: Diethyl 2-fluoro-2-methylmalonate, LiAlH₄ (2.5 eq), dry THF.

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.

  • Addition: Suspend LiAlH₄ in THF at 0°C. Add ester dropwise (exothermic).

  • Reaction: Warm to RT, then reflux for 12 hours. Note: Longer reflux is needed compared to non-fluorinated esters due to the stronger C-F bond stabilizing the intermediate.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), Water (3x mL).

  • Purification: Filter salts. Distill residue under reduced pressure.

    • Checkpoint: Verify product is free of the starting ester (IR: 1740 cm⁻¹ should be absent).

References

  • Synthesis of Fluorinated Diols

    • Title: Synthesis of 2,2-difluoropropane-1,3-diol via LiAlH4 reduction.[1]

    • Source: ChemicalBook / P
    • URL:

  • Nucleophilicity Trends

    • Title: Nucleophilicity and Solvent Effects (The Inductive Effect).
    • Source: Chemistry LibreTexts.[2]

    • URL:

  • Polyurethane Kinetics

    • Title: Fluorinated Polyurethanes: Synthesis and Properties.
    • Source: PMC - NIH (Ge et al.).
    • URL:

  • Comparative Data (MPO)

    • Title: 2-Methyl-1,3-Propanediol (MPO) Technical Data.[2][3][4]

    • Source: Gantrade Corpor
    • URL:

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-Fluoro-2-methylpropane-1,3-diol

Part 1: Executive Technical Summary 2-Fluoro-2-methylpropane-1,3-diol (CAS 1639042-83-3) is a specialized fluorinated building block, increasingly utilized in medicinal chemistry for linker design (e.g., PROTACs) and mod...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-Fluoro-2-methylpropane-1,3-diol (CAS 1639042-83-3) is a specialized fluorinated building block, increasingly utilized in medicinal chemistry for linker design (e.g., PROTACs) and modifying the lipophilicity of bioactive scaffolds without altering steric bulk significantly.

Unlike its non-fluorinated analogs (e.g., 2-methylpropane-1,3-diol), the introduction of the fluorine atom at the quaternary carbon alters the electronic profile and metabolic stability of the molecule. While it does not present the acute contact hazards of acyl fluorides or fluorinating agents (like DAST), it requires a specific safety protocol due to the potential for hydrogen fluoride (HF) generation during thermal decomposition and its undetermined toxicological endpoints.

This guide moves beyond generic SDS statements to provide a logistical framework for safe daily operation.

Part 2: Hazard Profiling & Risk Assessment
The "Silent" Hazard: Thermal Decomposition

While the C-F bond is thermodynamically stable (bond energy ~116 kcal/mol), it is the primary risk factor during emergency scenarios.

  • Normal Conditions: Stable solid/viscous liquid. Low volatility. Irritant to eyes/skin.[1][2]

  • Fire/Thermal Runaway: Combustion releases toxic fluoride vapors and Hydrogen Fluoride (HF).

GHS Classification (Derived & Analog-Based)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2][3]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Standard Laboratory Scale (<50g) operations.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the potential for fine dust generation (if solid) or splashing (if liquid melt).
Dermal (Hand) Double Nitrile Gloves (0.11 mm min thickness)Layering Protocol: The outer glove protects against physical abrasion; the inner glove provides a barrier against permeation. Fluorinated alcohols can have enhanced permeation properties compared to alkyl diols.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Mandatory. Do not handle on an open bench. If hood is unavailable, a half-face respirator with P100/OV cartridges is required.
Body Flame-Resistant Lab Coat (Nomex/Cotton blend)Standard cotton coats are acceptable, but FR is preferred due to the flammability of organic solvents typically used with this reagent.
Ancillary Calcium Gluconate Gel (2.5%) Precautionary. While this is not HF, having Gluconate gel accessible in the lab is a mandatory standard when storing any fluorinated organic library, acting as a safeguard against unexpected decomposition byproducts.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Intake & Storage
  • Verification: Upon receipt, verify CAS 1639042-83-3 and inspect the container for pressure buildup.

  • Environment: Store in a cool, dry place (<25°C). Keep container tightly closed.

  • Segregation: Store away from strong oxidizing agents (e.g., permanganates, nitric acid) to prevent exothermic oxidation of the hydroxyl groups.

Phase 2: Experimental Handling (Weighing & Solubilization)
  • The "Static" Challenge: Fluorinated solids often exhibit high static electricity. Use an anti-static gun or polonium strip if the powder disperses during weighing.

  • Solvent Choice: This diol is polar. It is readily soluble in alcohols, THF, and DMSO. Avoid non-polar solvents (Hexanes) for initial solubilization.

Workflow Diagram: Safe Handling Logic

HandlingWorkflow cluster_safety Safety Barrier Start Start: Reagent Retrieval Check Visual Inspection (Crystals/Liquid?) Start->Check Weigh Weighing in Fume Hood (Anti-static precautions) Check->Weigh No degradation Solvent Dissolution (THF/DMSO/MeOH) Weigh->Solvent Add solvent to solid Reaction Reaction Setup (Inert Atmosphere) Solvent->Reaction PPE Verify PPE: Nitrile Gloves + Goggles PPE->Start

Figure 1: Operational workflow emphasizing the containment of the solid/liquid prior to reaction.

Part 5: Emergency Response & Disposal
Scenario A: Spillage
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Ensure the fume hood sash is lowered or lab ventilation is maxed.

  • Neutralize/Absorb:

    • Solids: Sweep up carefully to avoid dust generation.[4] Place in a sealed container.

    • Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible).

  • Clean: Wash the area with soap and water.[5][6]

Scenario B: Fire (The Critical Protocol)

WARNING: Combustion of 2-Fluoro-2-methylpropane-1,3-diol produces Hydrogen Fluoride (HF) and Carbonyl Fluoride.

  • Extinguish: Use CO2, dry chemical, or alcohol-resistant foam.[5][6]

  • Avoid Water Jet: This can spread the chemical.

  • Post-Fire: Do not enter the smoke cloud without Self-Contained Breathing Apparatus (SCBA). The smoke is acidic and corrosive.

Disposal Logistics
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone washings) as this increases disposal costs and complicates incineration.

  • Labeling: Clearly tag waste containers as "Contains Organic Fluorine - Potential HF on Combustion."

Decision Tree: Waste Stream Management

WasteDisposal Origin Waste Generation Type Is it mixed with other solvents? Origin->Type Pure Solid/Pure Liquid Type->Pure No Mixed Solution (Reaction Mix) Type->Mixed Yes Bin1 Solid Waste Bin (Halogenated) Pure->Bin1 Bin2 Liquid Waste Carboy (Halogenated Organics) Mixed->Bin2 Note NOTE: Never mix with strong oxidizers in waste Bin2->Note

Figure 2: Waste segregation logic to prevent cross-contamination and ensure compliant incineration.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[7] Retrieved from [Link]

  • PubChem. Compound Summary: 2-Fluoro-2-methylpropane-1,3-diol (CID 57776451). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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